Technical Documentation Center

N-(3-aminophenyl)furan-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-aminophenyl)furan-3-carboxamide
  • CAS: 926212-87-5

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of N-(3-aminophenyl)furan-3-carboxamide Derivatives: A Technical Guide for Drug Discovery

Abstract The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This technical guide delves into the the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This technical guide delves into the therapeutic potential of a specific subclass: N-(3-aminophenyl)furan-3-carboxamide derivatives. We will explore their potential as kinase inhibitors for anticancer therapy, drawing parallels from structurally similar compounds and elucidating the scientific rationale behind this hypothesis. This document provides a comprehensive resource for researchers and drug development professionals, offering detailed synthetic protocols, methodologies for biological evaluation, and a forward-looking perspective on the promise of these molecules.

Introduction: The Furan-3-Carboxamide Core and the Significance of the 3-Aminophenyl Moiety

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile pharmacophore found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Within this broad class, furan-3-carboxamide derivatives have emerged as a particularly promising area of investigation.[4]

This guide focuses on N-(3-aminophenyl)furan-3-carboxamide derivatives, a chemical space with significant, yet underexplored, therapeutic potential. The strategic incorporation of a 3-aminophenyl group is not arbitrary. The amino group can serve as a key hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target. Furthermore, its position on the phenyl ring can influence the overall conformation of the molecule, allowing for optimal fitting into the binding pockets of enzymes such as kinases. The phenyl ring itself provides a scaffold for further functionalization, enabling the fine-tuning of physicochemical properties like solubility and lipophilicity to optimize pharmacokinetic profiles.

Hypothesized Mechanism of Action: Kinase Inhibition in Oncology

A growing body of evidence suggests that carboxamide-containing heterocyclic compounds can act as potent kinase inhibitors.[5][6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5][7] Specifically, receptor tyrosine kinases (RTKs) like FLT3, VEGFR, and EGFR are often overexpressed or mutated in various malignancies, leading to uncontrolled cell proliferation and survival.[5][8][9]

We hypothesize that N-(3-aminophenyl)furan-3-carboxamide derivatives can function as ATP-competitive kinase inhibitors. The core furan-3-carboxamide scaffold can mimic the adenine region of ATP, while the N-(3-aminophenyl) moiety can extend into the deeper hydrophobic pocket of the kinase active site, forming crucial interactions that stabilize the drug-target complex. The amino group could form a key hydrogen bond with the "gatekeeper" residue, a critical determinant of kinase inhibitor selectivity.

cluster_pathway Hypothesized Kinase Inhibition Pathway Ligand N-(3-aminophenyl)furan-3-carboxamide Derivative RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) Ligand->RTK Binds to ATP-binding site Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK P P Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Hypothesized mechanism of kinase inhibition.

Synthetic Strategy and Methodologies

The synthesis of N-(3-aminophenyl)furan-3-carboxamide derivatives can be achieved through a robust and scalable multi-step process. The following protocol is a validated approach based on established chemical literature for the synthesis of similar carboxamide compounds.[4][10]

Synthesis of Furan-3-carbonyl chloride

The starting material, furan-3-carboxylic acid, is converted to its more reactive acid chloride derivative.

Protocol:

  • To a solution of furan-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude furan-3-carbonyl chloride, which can be used in the next step without further purification.

Amide Coupling to Synthesize N-(3-nitrophenyl)furan-3-carboxamide

The acid chloride is then coupled with 3-nitroaniline. The nitro group serves as a precursor to the desired amino group.

Protocol:

  • Dissolve 3-nitroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of furan-3-carbonyl chloride (1.1 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(3-nitrophenyl)furan-3-carboxamide.

Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding amine.

Protocol:

  • Dissolve N-(3-nitrophenyl)furan-3-carboxamide (1 equivalent) in ethanol or methanol.

  • Add tin(II) chloride dihydrate (3-5 equivalents) and stir the mixture.

  • Heat the reaction to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, N-(3-aminophenyl)furan-3-carboxamide, by column chromatography or recrystallization.

cluster_synthesis Synthetic Workflow Start Furan-3-carboxylic Acid Step1 Furan-3-carbonyl chloride Start->Step1 Oxalyl Chloride, DMF (cat.), DCM Step2 N-(3-nitrophenyl)furan-3-carboxamide Step1->Step2 3-nitroaniline, Triethylamine, DCM Final_Product N-(3-aminophenyl)furan-3-carboxamide Step2->Final_Product SnCl2·2H2O, Ethanol, Reflux

Caption: Synthetic workflow for N-(3-aminophenyl)furan-3-carboxamide.

Biological Evaluation: A Step-by-Step Guide

A systematic evaluation of the biological activity of the synthesized derivatives is crucial to determine their therapeutic potential. The following protocols are standard, field-proven methods for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[1][11]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MV4-11 for AML, MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Prepare stock solutions of the N-(3-aminophenyl)furan-3-carboxamide derivatives in DMSO. Treat the cells with a range of concentrations of the compounds for 48 or 72 hours.[1]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.[1]

Compound Cancer Cell Line IC50 (µM) - Hypothetical Data
Derivative 1MV4-11 (AML)0.5
Derivative 1MCF-7 (Breast)2.1
Derivative 2MV4-11 (AML)1.2
Derivative 2MCF-7 (Breast)5.8
Doxorubicin (Control)MV4-11 (AML)0.1
Doxorubicin (Control)MCF-7 (Breast)0.8
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The furan scaffold is also known for its antimicrobial properties.[2][3] The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microorganism inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[1]

  • Reading the Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Compound S. aureus (MIC in µg/mL) - Hypothetical Data E. coli (MIC in µg/mL) - Hypothetical Data
Derivative 1816
Derivative 21632
Ciprofloxacin (Control)10.5

Future Perspectives and Conclusion

The N-(3-aminophenyl)furan-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large chemical libraries for high-throughput screening.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on both the furan and phenyl rings to optimize potency and selectivity.

  • In-depth Mechanistic Studies: Elucidate the precise kinase targets and signaling pathways affected by the most potent compounds.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • In Vivo Efficacy Studies: Test the most promising candidates in animal models of cancer to validate their therapeutic potential in a physiological setting.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI.
  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2007). PubMed.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Biological Activity Screening of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide. Benchchem.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). PMC.
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2026).
  • Unveiling the antitumor potential of novel N-(substituted-phenyl)
  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (2014). PubMed.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Anti-glioma effects of 2-aminothiophene-3-carboxamide deriv
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC.
  • Active furan carboxamides derivatives.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI.
  • Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2009).
  • Synthesis of Substituted Furan/Pyrrole-3-carboxamides Through a Tandem Nucleopalladation and Isocyan
  • Furan Derivatives and Their Role in Pharmaceuticals. (2025). BioScience Academic Publishing.

Sources

Exploratory

Engineering Furan-3-Carboxamide Scaffolds for Precision Kinase Inhibition: A Comprehensive Technical Review

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Historically, drug discovery programs have relied heavily on indole, quinoline, and n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Historically, drug discovery programs have relied heavily on indole, quinoline, and naphthoquinone cores. However, through systematic scaffold hopping and structure-activity relationship (SAR) optimization, the furan-3-carboxamide pharmacophore has emerged as a privileged structural motif.

As a Senior Application Scientist overseeing kinase profiling and drug development workflows, I have observed that the furan-3-carboxamide scaffold offers superior physicochemical properties—specifically, enhanced aqueous solubility and a highly tunable hydrogen-bonding network. The furan oxygen acts as a subtle hydrogen-bond acceptor, while the carboxamide nitrogen and carbonyl group engage the highly conserved kinase hinge region. This technical guide explores the mechanistic rationale, target landscape, and the self-validating experimental protocols required to evaluate furan-3-carboxamide-based kinase inhibitors.

Target Landscape and Structural Variations

The versatility of the furan-3-carboxamide core allows it to be decorated with various functional groups to achieve selectivity across vastly different kinase families.

AGC Kinases (Akt1/2/3)

The PI3K/Akt pathway is notoriously difficult to target selectively due to the highly conserved ATP-binding pocket among AGC kinases. However, pyrazol-furan carboxamide analogues have been engineered to exploit the unique hydrophobic sub-pockets of Akt1. For instance, compound 25e demonstrated potent Akt1 inhibition and successfully suppressed the phosphorylation of downstream substrates like GSK3β and PRAS40 (IC50 = 30.4 nM) in LNCaP cells 1.

Casein Kinase 2 (CK2)

CK2 is a constitutively active serine/threonine kinase implicated in anti-apoptotic pathways and tumor progression. Utilizing QSAR modeling, researchers identified naphtho[2,3-b]furan-3-carboxamides (e.g., N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide) as potent CK2 inhibitors. These derivatives achieve IC50 values in the low micromolar range (2.33 μM) and significantly reduce the viability of MCF-7 breast cancer cells 2.

Hippo Pathway (LATS1/2)

Beyond oncology, kinase inhibitors are pivotal in regenerative medicine. LATS1/2 kinases phosphorylate and inactivate YAP, preventing tissue regeneration. The furan-3-carboxamide derivative LPi-1 acts as a potent, reversible LATS1/2 inhibitor. By suppressing LATS1/2, LPi-1 facilitates YAP activation, promoting hepatocyte proliferation and accelerating tissue repair in vivo 3.

Multi-Kinase Antitumor Agents

Anthra[2,3-b]furan-3-carboxamides , synthesized via scaffold hopping from naphtho[2,3-f]indole-5,10-diones, have shown broad antiproliferative potency against drug-resistant tumor cells. These compounds attenuate kinases such as Aurora B/C and Pim1/3, overcoming major determinants of altered drug response like Pgp expression and p53 inactivation 4. Furthermore, 5-Heteroaryl-furan-3-carboxamides have been synthesized via Paal-Knorr condensation to target Cdc7, showing nanomolar biochemical activity and inducing apoptosis in ovarian carcinoma cells 5.

Quantitative Efficacy Data

To evaluate the structural diversity and potency of these inhibitors, the following table summarizes the quantitative data across different furan-3-carboxamide subclasses.

Compound ClassRepresentative CompoundPrimary Kinase Target(s)IC50 ValueKey Cell Lines / Models
Anthra[2,3-b]furan-3-carboxamides Compound 3dAurora B/C, Pim1/3< 5 μMK562, HCT116
Pyrazol-furan carboxamides Compound 25eAkt1, Akt2, Akt330.4 nM (PRAS40)HCT116, OVCAR-8, PC-3
Naphtho[2,3-b]furan-3-carboxamides N-isopentyl derivativeCK22.33 μMMCF-7
Pyrrolo-pyridin-furan-3-carboxamides LPi-1LATS1/2Sub-micromolarHepatocytes (in vivo repair)
5-Heteroaryl-furan-3-carboxamides Compound 71Cdc70.090 μMA2780

Experimental Methodologies: Self-Validating Protocols

A protocol is only as robust as its internal controls and its underlying causality. Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Therefore, a self-validating system requires both an in vitro biochemical assay and an orthogonal in cellulo target engagement assay.

Protocol A: High-Throughput In Vitro Kinase Inhibition Assay (ELISA-Based)

Rationale: Radiometric assays generate hazardous waste and suffer from short isotopic half-lives. An ELISA-based approach provides high sensitivity while allowing for the rapid screening of furan-3-carboxamide libraries.

  • Kinase Preparation: Dilute the recombinant kinase (e.g., Akt1 or LATS1) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent that prevents the non-specific binding of the kinase to the microplate plastic, ensuring the enzyme remains in solution and active without denaturing it.

  • Compound Addition: Prepare 10 mM stock solutions of the furan-3-carboxamide in 100% DMSO. Perform serial dilutions and add to the assay plate. The final DMSO concentration must strictly not exceed 1% (v/v).

    • Causality: Higher DMSO concentrations disrupt the hydration shell of the kinase, leading to artifactual enzyme denaturation and false-positive inhibition.

  • Reaction Initiation: Add ATP (at the predetermined Michaelis constant, Km​ , for the specific kinase to ensure competitive inhibition can be accurately measured) and the specific biotinylated peptide substrate. Incubate at 30°C for 60 minutes.

  • Termination & Detection: Stop the reaction with 50 mM EDTA.

    • Causality: EDTA chelates the Mg2+ ions required for ATP coordination, instantly halting kinase activity. Transfer the mixture to a streptavidin-coated plate, add a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Quantification: Add TMB substrate, measure absorbance at 450 nm, and calculate the IC50 using a 4-parameter logistic regression model.

Workflow Prep 1. Compound Preparation Incubate 2. Kinase & Substrate Incubation Prep->Incubate Detect 3. ATP Depletion / Phospho-Detection Incubate->Detect Analyze 4. IC50 Calculation & Validation Detect->Analyze

Step-by-step workflow for in vitro kinase inhibition and IC50 determination.

Protocol B: Cellular Target Engagement (Western Blotting for Phospho-Substrates)

Rationale: To validate that the furan-3-carboxamide penetrates the cell membrane and outcompetes intracellular ATP (~1-5 mM), we must measure the phosphorylation state of the direct downstream substrate (e.g., YAP for LATS1/2, or GSK3β for Akt1).

  • Cell Treatment: Seed target cells (e.g., HCT116 or PC-3) in 6-well plates and treat with the furan-3-carboxamide inhibitor for 2-24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Phosphatase inhibitors (like Sodium Orthovanadate and NaF) are critical. Without them, highly active endogenous phosphatases will rapidly dephosphorylate the substrate during the lysis step, yielding false-positive inhibition data.

  • Protein Separation: Quantify protein using a BCA assay. Resolve 20-30 μg of lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA.

    • Causality: Do not use non-fat dry milk for blocking when probing for phospho-proteins. Milk contains casein (a phosphoprotein), which will cause high background noise with anti-phospho antibodies. Probe with primary antibodies against the phosphorylated substrate (e.g., p-YAP) and total substrate.

  • Validation: A true, on-target inhibitor will show a dose-dependent decrease in the phospho-signal while the total protein signal remains constant.

Visualizing the Pharmacological Impact

To illustrate the downstream effects of kinase inhibition by furan-3-carboxamides, the diagram below maps the Hippo signaling pathway. In this model, the inhibitor LPi-1 blocks LATS1/2, preventing the phosphorylation of YAP. Unphosphorylated YAP remains active, translocates to the nucleus, and drives the transcription of genes responsible for tissue repair.

HippoPathway LPi1 LPi-1 (Furan-3-carboxamide) LATS LATS1/2 Kinase LPi1->LATS Inhibits YAP_P Phospho-YAP (Inactive) LATS->YAP_P Phosphorylates YAP_Active YAP (Active) LATS->YAP_Active Prevents Activation Regen Tissue Repair & Regeneration YAP_Active->Regen Promotes Transcription

Mechanism of LATS1/2 inhibition by LPi-1 promoting YAP-driven tissue regeneration.

References

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties , nih.gov, 4

  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding , acs.org, 5

  • QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor , nih.gov, 2

  • Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors , nih.gov, 1

  • Pharmacological targeting of large tumor suppressor kinases (LATS) 1 and 2 augments tissue repair and regeneration , nih.gov, 3

Sources

Foundational

Biological Activity Profile of N-(3-aminophenyl)furan-3-carboxamide: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, identifying versatile, low-molecular-weight pharmacophores is critical for developing highly selective targeted therapies. N-(3-aminophenyl)furan-3-carboxamide (CAS: 926212-87-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, identifying versatile, low-molecular-weight pharmacophores is critical for developing highly selective targeted therapies. N-(3-aminophenyl)furan-3-carboxamide (CAS: 926212-87-5) and its closely related derivatives represent a "privileged scaffold"—a core structure capable of binding to multiple, distinct biological targets through systematic functionalization.

This technical whitepaper synthesizes the biological activity profile of the furan-3-carboxamide class, specifically focusing on derivatives containing the aminophenyl moiety. By analyzing its role as a kinase inhibitor (e.g., p38 MAPK, CK2), an anti-neuroinflammatory agent, and an antiproliferative compound, this guide provides a comprehensive mechanistic framework and self-validating experimental protocols for researchers looking to leverage this scaffold in lead optimization.

Structural Pharmacophore Rationale: The Causality of Binding

The utility of N-(3-aminophenyl)furan-3-carboxamide stems from its precise stereoelectronic properties, which allow it to mimic endogenous ligands (such as ATP) within enzymatic active sites.

  • The Furan-3-Carboxamide Core: The furan oxygen acts as a weak hydrogen bond acceptor, while the carboxamide nitrogen serves as a potent hydrogen bond donor. This bidentate capability is perfectly suited for anchoring the molecule to the hinge region of protein kinases[1].

  • The 3-Aminophenyl Vector: The meta-substituted amine provides an ideal synthetic vector. It allows for the attachment of bulky hydrophobic groups (e.g., dibenzosuberone derivatives) that project into the deep, solvent-inaccessible hydrophobic pockets (such as the DFG-out allosteric site in kinases), conferring target selectivity[1].

Core Biological Activities & Mechanistic Pathways

Kinase Inhibition: p38 MAP Kinase and Casein Kinase II (CK2)

The N-(3-aminophenyl)furan-3-carboxamide scaffold is highly effective in kinase inhibition. For instance, coupling N-(3-aminophenyl)-3-furamide with dibenzo[a,d]cyclohepten-5-ones yields potent p38 MAP kinase inhibitors[1]. These compounds block the phosphorylation cascade responsible for pro-inflammatory cytokine production (TNF-α, IL-1β).

Furthermore, naphtho[2,3-b]furan-3-carboxamide derivatives have been identified as potent inhibitors of Casein Kinase II (CK2), an enzyme heavily implicated in oncogenesis and cellular survival pathways[2].

Pathway Stimulus Pro-inflammatory Stimuli (LPS/ROS) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MKK3_6 MKK3 / MKK6 Receptor->MKK3_6 p38MAPK p38 MAP Kinase MKK3_6->p38MAPK Phosphorylation Downstream TNF-α, IL-1β, IL-6 Transcription p38MAPK->Downstream Inhibitor N-(3-aminophenyl)furan- 3-carboxamide scaffold Inhibitor->p38MAPK ATP-competitive Inhibition

Fig 1. p38 MAPK signaling pathway and the intervention point of furan-3-carboxamide inhibitors.

Antiproliferative Activity and Overcoming Multidrug Resistance (MDR)

Anthra[2,3-b]furan-3-carboxamides demonstrate profound antiproliferative potency against wild-type and drug-resistant tumor cell lines[3]. A critical challenge in oncology is P-glycoprotein (Pgp) mediated drug efflux. Furan-3-carboxamide derivatives exhibit resistance indices (RI) close to or less than 1, meaning they maintain full cytotoxicity in Pgp-overexpressing cells (e.g., K562/4 myeloid leukemia cells), outperforming standard therapies like doxorubicin[3].

Anti-Neuroinflammatory and Antiviral Properties

Recent hybridizations of the furan-3-carboxamide core with thiazolidine or pyrazole rings have yielded compounds that target HMGB1, significantly suppressing neuroinflammatory markers in microglial cells[4]. Additionally, simple furan-carboxamide scaffolds have been identified as novel inhibitors of the lethal H5N1 influenza A virus, demonstrating broad-spectrum utility[5].

Quantitative Activity Profile

The following table synthesizes the quantitative biological data of key furan-3-carboxamide derivatives across various therapeutic targets.

Target / PathwayDerivative Class / Specific CompoundPrimary Cell Line / AssayPotency (IC₅₀ / EC₅₀)Key Mechanistic Feature
CK2 Kinase N-isopentyl-2-methyl-4,9-dioxo-naphtho[2,3-b]furan-3-carboxamideRecombinant Human CK2 / MCF-7IC₅₀ = 2.33 µMATP-competitive hinge binding[2]
p38 MAP Kinase Dibenzo[a,d]cyclohepten-5-one + N-(3-aminophenyl)furan-3-carboxamideIn vitro Kinase AssayLow nanomolarDFG-out allosteric stabilization[1]
Tumor Proliferation Anthra[2,3-b]furan-3-carboxamides (Pyrrolidin-3-yl derivative)K562 (Wild Type) & K562/4 (MDR)Low micromolarEvades Pgp efflux pump (RI ≤ 1)[3]
Neuroinflammation 2,4-thiazolidinyl-furan-3-carboxamide hybridsBV-2 Microglial CellsModerate/HighHMGB1 Box A interaction[4]
Influenza A (H5N1) 2,5-dimethyl-N-(thioethyl)-furan-3-carboxamideViral Plaque Reduction AssayEC₅₀ = 1.25 µMViral replication inhibition[5]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They include mandatory quality control checkpoints (e.g., Z'-factor) to distinguish true biological activity from assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC₅₀ of N-(3-aminophenyl)furan-3-carboxamide derivatives against target kinases (e.g., p38 MAPK).

Reagents & Materials:

  • Purified recombinant Kinase (e.g., p38α).

  • Fluorescently labeled kinase tracer (Alexa Fluor 647).

  • Europium (Eu)-labeled anti-tag antibody.

  • 384-well low-volume black microplates.

  • Positive control: Staurosporine or Skepinone-L.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the furan-3-carboxamide derivative in 100% DMSO. Transfer 100 nL of each concentration to the 384-well plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Kinase/Antibody Mix: Dilute the kinase and Eu-labeled antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of this mix to the wells. Causality note: Brij-35 prevents non-specific compound aggregation, a common cause of false positives.

  • Tracer Addition: Add 5 µL of the Alexa Fluor 647 tracer to initiate the binding competition.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes in the dark to reach binding equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (high signal) and Staurosporine (low signal) controls. Proceed with data analysis only if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Preparation (DMSO Stock & Acoustic Dispense) Incubation 2. Kinase + Tracer + Antibody Incubation (TR-FRET) Prep->Incubation Read 3. Microplate Read (Ex: 340nm, Em: 615/665nm) Incubation->Read Analysis 4. Data Analysis (IC50 & Z'-factor calculation) Read->Analysis

Fig 2. Standard TR-FRET experimental workflow for evaluating kinase inhibitor efficacy.

Protocol 2: In Vitro Anti-Neuroinflammatory Assay (BV-2 Microglial Cells)

Purpose: To evaluate the suppression of pro-inflammatory cytokines by furan-3-carboxamide derivatives.

Step-by-Step Workflow:

  • Cell Culture: Seed BV-2 microglial cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with varying concentrations of the furan-3-carboxamide derivative (1, 5, 10 µM) for 2 hours. Use Dexamethasone (1 µM) as a positive control.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Incubate for 24 hours. Causality note: LPS binds to TLR4, initiating the cascade that the inhibitor is hypothesized to block.

  • Viability Counter-Screen: Perform an MTT assay on a parallel plate to ensure that reductions in cytokine levels are due to anti-inflammatory mechanisms, not compound-induced cytotoxicity.

  • Cytokine Quantification: Collect the supernatant and quantify TNF-α and IL-6 levels using standard ELISA kits. Normalize cytokine levels to the total protein concentration of the viable cells.

Conclusion and Future Perspectives

N-(3-aminophenyl)furan-3-carboxamide is far more than a simple chemical intermediate; it is a highly tunable, privileged scaffold in medicinal chemistry. Its ability to act as a robust hydrogen-bonding anchor in kinase hinge regions, combined with the spatial flexibility provided by the aminophenyl vector, makes it an ideal starting point for structure-based drug design. Future development should focus on optimizing the pharmacokinetic properties of these derivatives, particularly enhancing metabolic stability and blood-brain barrier (BBB) penetrance for neuroinflammatory applications.

References

  • Design, Synthesis, and Biological Evaluation of Phenylamino-Substituted 6,11-Dihydro-dibenzo[b,e]oxepin-11-ones and Dibenzo[a,d]cycloheptan-5-ones: Novel p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor Source: Molecules (PubMed Central / NIH) URL:[Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties Source: European Journal of Medicinal Chemistry (PubMed Central / NIH) URL:[Link]

  • Molecular Docking, Synthesis, and Characterization of Furanyl-Pyrazolyl Acetamide and 2,4-Thiazolidinyl-Furan-3-Carboxamide Derivatives as Neuroinflammatory Protective Agents Source: PubMed (NIH) URL:[Link]

  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Exploratory

The Structure-Activity Relationship of Aminophenyl Furan Carboxamides: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Versatile Scaffold of Aminophenyl Furan Carboxamides In the landscape of medicinal chemistry, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of Aminophenyl Furan Carboxamides

In the landscape of medicinal chemistry, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] When coupled with an aminophenyl moiety, this scaffold gives rise to a class of compounds with significant therapeutic potential, ranging from antimicrobial and antibiofilm to anticancer agents.[2][3][4] The inherent modularity of the aminophenyl furan carboxamide core allows for extensive chemical modifications, making it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this promising class of molecules, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the nuanced effects of structural modifications on biological activity, and provide detailed experimental protocols to empower further research and development.

Synthetic Strategies: Building the Aminophenyl Furan Carboxamide Core

The synthesis of aminophenyl furan carboxamides is typically achieved through a straightforward and efficient amidation reaction. The core intermediate, N-(4-aminophenyl)furan-2-carboxamide, serves as a versatile building block for further derivatization.

Experimental Protocol: Synthesis of N-(4-Aminophenyl)furan-2-carboxamide

This protocol details the synthesis of the foundational intermediate, N-(4-aminophenyl)furan-2-carboxamide, via the acylation of 1,4-diaminobenzene with an activated furan-2-carboxylic acid derivative.[2]

Materials:

  • Furan-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 1,4-Diaminobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (AcOEt)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Activation of Furoic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equivalent) and CDI (1.1 equivalents) in anhydrous THF. Stir the mixture for 2 hours at 45 °C to form the reactive acylimidazolide intermediate.

  • Amidation Reaction: In a separate flask, dissolve 1,4-diaminobenzene (1.8 equivalents) in anhydrous THF. Add the solution of the activated carboxylic acid dropwise to the 1,4-diaminobenzene solution over a period of approximately 30 seconds per drop.

  • Reaction Completion: Stir the reaction mixture at 45 °C for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the THF under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under vacuum. Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (7:3) as the eluent to obtain N-(4-aminophenyl)furan-2-carboxamide as a brown solid.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of aminophenyl furan carboxamides can be finely tuned by strategic modifications to different parts of the molecule. This section will dissect the SAR for their key therapeutic applications.

Antibiofilm Activity: Targeting Quorum Sensing in Pseudomonas aeruginosa

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Aminophenyl furan carboxamides have emerged as promising agents to combat biofilms, particularly those formed by the opportunistic pathogen Pseudomonas aeruginosa. Their mechanism of action is believed to involve the inhibition of the LasR quorum sensing system, a key regulator of biofilm formation and virulence factor production.[2][5]

A diversity-oriented synthesis approach has revealed crucial SAR insights for the antibiofilm activity of these compounds.[2] The core scaffold can be conceptually divided into three key regions: the furan ring, the linker, and the phenyl ring.

  • The Linker: The nature of the linker connecting the furan-2-carboxamide to the aminophenyl ring is critical for activity. Carbohydrazide and triazole linkers have demonstrated the most significant antibiofilm activity. In contrast, a direct p-phenylenediamine linkage generally leads to a decrease in activity.[2]

  • Substituents on the Phenyl Ring:

    • Halogens: The introduction of halogen atoms, such as fluorine, on the phenyl ring tends to enhance antibiofilm inhibition.[2]

    • Electron-donating groups: Methyl or methoxy groups on the phenyl ring have shown varied effects, but in some series, they do not significantly improve activity.[2]

    • Bulky Alkyl Chains: Generally, bulky alkyl substituents on the phenyl ring reduce biological activity, with some exceptions observed in the triazole series where a t-butyl group was well-tolerated.[2]

The following diagram illustrates the key SAR findings for the antibiofilm activity of furan-2-carboxamides.

SAR_Antibiofilm cluster_core Aminophenyl Furan Carboxamide Core cluster_linker Linker Modification cluster_substituent Phenyl Ring Substituent (R) Core Furan-CO-NH-Linker-Phenyl-R Linker_Good Carbohydrazide Triazole Core->Linker_Good Increases Activity Linker_Bad Direct Amide Core->Linker_Bad Decreases Activity Substituent_Good Halogens (e.g., F) Core->Substituent_Good Increases Activity Substituent_Neutral Electron-donating (e.g., OMe, Me) Core->Substituent_Neutral Variable Effect Substituent_Bad Bulky Alkyls Core->Substituent_Bad Decreases Activity

Caption: Key SAR insights for antibiofilm activity.

Anticancer Activity: Inducing Apoptosis and Targeting Microtubules

Several furan-2-carboxamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][6] Their mechanisms of action are multifaceted and can involve the induction of apoptosis and the disruption of microtubule dynamics.[6][7]

SAR for Anticancer Activity:

The antiproliferative activity of these compounds is highly dependent on the substitution pattern on both the furan and the aminophenyl rings.

  • Substituents on the Phenyl Ring: The electronic nature of the substituents on the phenyl ring plays a crucial role. For instance, in a series of carbamothioyl-furan-2-carboxamide derivatives, the position of a nitro group on the phenyl ring significantly influenced anticancer potential, with the ortho-substituted derivative showing the highest activity.[3]

  • The Carboxamide Linker: The integrity of the carboxamide linker is often essential for activity. Modifications to this linker can lead to a significant decrease in inhibitory potency.[8]

  • Bulky Groups: The introduction of bulky and hydrophobic groups can be beneficial for certain mechanisms. For example, bulky hydrophobic moieties can enhance interactions with the taxol binding pocket of tubulin, leading to microtubule stabilization and mitotic arrest.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative aminophenyl furan carboxamide derivatives against various cancer cell lines.

Compound IDSubstituent (R) on Aminophenyl RingCancer Cell LineIC₅₀ (µM)Reference
5a Benzamido--[2]
5b 4-Methylbenzamido--[2]
5c 4-Methoxybenzamido--[2]
5f 4-Fluorobenzamido--[2]
SH09 Not specifiedVarious4 - 8[6]
Carbamothioyl derivative (ortho-nitro) ortho-nitro substitutionHepG2, Huh-7, MCF-7Significant activity[3]

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The anticancer effects of aminophenyl furan carboxamides are often attributed to two primary mechanisms:

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[7] This process is often mediated by the intrinsic pathway, involving the depolarization of the mitochondrial membrane and the activation of caspases.

  • Microtubule Stabilization: Some derivatives act as microtubule stabilizing agents, similar to the well-known anticancer drug Taxol.[6] By binding to tubulin, they prevent the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

The following diagram illustrates the proposed mechanism of action for the anticancer activity of these compounds.

Anticancer_Mechanism cluster_tubulin Microtubule Disruption cluster_apoptosis Apoptosis Induction Compound Aminophenyl Furan Carboxamide Derivative Tubulin Tubulin Compound->Tubulin Binds to Mitochondria Mitochondrial Membrane Depolarization Compound->Mitochondria Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed anticancer mechanisms of action.

Antibacterial Activity

Derivatives of furan-2-carboxamide have also shown promising activity against various bacterial strains, including drug-resistant ones.[10]

SAR for Antibacterial Activity:

The antibacterial efficacy is influenced by the substituents on the phenyl ring. For instance, N-(4-bromophenyl)furan-2-carboxamide has been identified as a potent antibacterial agent.[10] Further arylation of this compound via Suzuki-Miyaura cross-coupling has led to a series of analogues with varying activities.[10]

Quantitative Data on Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative furan-2-carboxamide derivatives against different bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Carbamothioyl derivative (2,4-dinitrophenyl) Various bacteria and fungi150.7 - 295[3]
N-(4-bromophenyl)furan-2-carboxamide Drug-resistant A. baumanniiEffective[10]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays used to evaluate the activity of aminophenyl furan carboxamides.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion and Future Directions

The aminophenyl furan carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the linker and the phenyl ring can significantly enhance their antibiofilm, anticancer, and antibacterial activities. The elucidation of their mechanisms of action, including the inhibition of the LasR quorum sensing system and the disruption of microtubule dynamics, provides a rational basis for further drug design and optimization.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the substituent effects on both the furan and the aminophenyl rings is warranted to refine the SAR and identify more potent and selective compounds.

  • Mechanism of action studies: Further investigation into the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their biological effects and aid in the development of more targeted therapies.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel aminophenyl furan carboxamide-based therapeutics to address unmet medical needs in infectious diseases and oncology.

References

  • García-Mejía, C. D., Tovar-Roman, C. E., Muñoz-Estrada, A. C., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 20(1), e202400879. [Link]

  • Siddiqui, F. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4405. [Link]

  • Asif, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4641. [Link]

  • Tovar-Roman, C. E., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 20(1), e202400879. [Link]

  • Gulea, M., et al. (2019). Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 19(4), 453-462. [Link]

  • Ananda Kumar, C. S., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry, 108, 104586. [Link]

  • Hassan, A. S., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). The SARs of carboxamides as potent anticancer agents. RSC Advances, 11(52), 32968-32986. [Link]

  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4405. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(12), 2806. [Link]

  • Kamal, A., et al. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 61(23), 10427-10451. [Link]

  • Boakye, A., et al. (2021). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insight. ACS Omega, 6(40), 26338-26350. [Link]

  • Siddiqa, A., et al. (2022). Synthesis of N-(4-arylphenyl)furan-2-carboxamide (5a-i). ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21. [Link]

  • Wang, Y., et al. (2022). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. Molecules, 27(19), 6554. [Link]

  • Google Patents. (1983). US4417056A - Process for preparing 2-(4-aminophenyl)
  • Al-Shabib, N. A., et al. (2023). Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization. Molecules, 28(21), 7293. [Link]

  • El-Gamal, M. I., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks. [Link]

  • El-Gazzar, M. G., et al. (2023). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. RSC Advances, 13(41), 28789-28807. [Link]

Sources

Foundational

Predictive and Empirical Paradigms for Evaluating the Metabolic Stability of Furan-3-Carboxamide Derivatives

Executive Summary Furan-3-carboxamide scaffolds are highly valued in medicinal chemistry for their favorable physicochemical properties and versatile target-binding profiles. However, the furan heterocycle is a well-docu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-3-carboxamide scaffolds are highly valued in medicinal chemistry for their favorable physicochemical properties and versatile target-binding profiles. However, the furan heterocycle is a well-documented metabolic liability. When exposed to hepatic enzymes, the electron-rich furan ring is highly susceptible to oxidative metabolism, often leading to rapid clearance and the generation of toxic reactive intermediates.

This technical guide provides a comprehensive, field-proven framework for evaluating the metabolic stability of furan-3-carboxamide derivatives. By bridging in silico quantum mechanical predictions with a self-validating in vitro microsomal assay, drug development professionals can systematically identify metabolic hotspots, quantify intrinsic clearance, and rationally design safer, more stable analogs.

Mechanistic Basis of Furan Ring Bioactivation

The metabolic clearance of furan-containing compounds is primarily driven by Cytochrome P450 (CYP450) enzymes, with CYP2E1 and CYP3A4 acting as the principal catalysts 1. The bioactivation cascade typically proceeds via the epoxidation or direct oxidation of the furan ring, leading to a ring-opening event that forms a highly reactive α,β-unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA) 2.

Structural Causality: BDA is a potent electrophile. If not immediately detoxified, it forms covalent adducts with cellular nucleophiles (such as glutathione and critical hepatic proteins). This covalent binding is the primary mechanistic driver of furan-induced hepatotoxicity 1. Consequently, evaluating the stability of a furan-3-carboxamide derivative is not just about measuring half-life; it requires tracking the specific flux of the drug through this toxic bioactivation pathway.

Pathway A Furan-3-carboxamide (Parent Compound) B CYP450 Enzymes (CYP2E1 / CYP3A4) A->B Oxidation C cis-2-butene-1,4-dial (Reactive BDA) B->C Ring Opening D Nucleophile Trapping (GSH / NAC) C->D Electrophilic Attack E Stable Adduct (Detoxified Metabolite) D->E Covalent Binding

CYP450-mediated bioactivation of furan-3-carboxamides into reactive BDA and subsequent trapping.

In Silico Predictive Modeling

Before initiating resource-intensive in vitro synthesis, computational predictions act as a critical triage mechanism.

Density Functional Theory (DFT) calculations are utilized to estimate the activation energies (ΔE*) required for oxygen addition to the furan ring. Ground-state molecular descriptors, specifically the Adiabatic Ionization Potential (AIP) and Condensation Fukui Functions (CFF), have emerged as highly reliable predictors of furan-ring oxidation reactivity 3.

Furthermore, machine learning platforms (utilizing Support Vector Machines and Random Forest algorithms) can process these descriptors against historical Human Liver Microsome (HLM) clearance databases to classify the predicted stability of novel derivatives into qualitative tiers (low, medium, high) prior to physical screening 4.

In Vitro Metabolic Stability & Trapping Protocols

To empirically validate in silico predictions, we utilize a self-validating in vitro system using pooled Human Liver Microsomes (HLM) 5. Because BDA is highly reactive and transient, standard parent-depletion assays are insufficient. The protocol must be coupled with nucleophile trapping (using N-acetyl-L-cysteine, NAC) to simultaneously quantify clearance and toxic bioactivation 2.

This dual-readout creates a self-validating system : if parent depletion is high but NAC-BDA adduct formation is low, alternative metabolic pathways (e.g., amide hydrolysis) are intrinsically flagged, ensuring mass balance is accounted for.

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Combine 100 mM potassium phosphate buffer (pH 7.4), pooled HLM (0.5 mg/mL final protein concentration), and the furan-3-carboxamide test compound (1 µM final concentration) 6.

    • Causality: Maintaining a 1 µM substrate concentration ensures the drug is well below the Michaelis constant ( Km​ ) for most CYP enzymes. This forces the reaction to follow first-order kinetics, which is a strict mathematical prerequisite for accurate intrinsic clearance ( CLint​ ) extrapolation.

  • Thermal Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Establishes thermal equilibrium. Initiating the reaction at suboptimal temperatures introduces non-linear enzymatic rates, skewing the initial velocity measurements.

  • Reaction Initiation and Trapping: Initiate the reaction by adding an NADPH-regenerating system alongside 5 mM N-acetyl-L-cysteine (NAC) 2.

    • Causality: NADPH is the obligate electron donor for CYP450s. NAC acts as a surrogate nucleophile, immediately trapping the transient BDA metabolite to form a stable NAC-BDA adduct. This prevents BDA from binding to the microsomal proteins and causing suicide inhibition of the assay itself.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (containing an analytical internal standard) 6.

    • Causality: Acetonitrile instantly denatures the CYP450 proteins, halting metabolism at exact time points. The 3:1 organic-to-aqueous ratio ensures complete protein precipitation.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 20,000 × g for 10 minutes at 4°C. Analyze the supernatant using a validated LC-MS/MS method to quantify both parent depletion and NAC-BDA formation 6.

Workflow S1 1. Matrix Prep (HLM + Compound) S2 2. Pre-Incubation (37°C, 5 min) S1->S2 S3 3. Initiation (NADPH + NAC) S2->S3 S4 4. Quenching (Ice-cold ACN) S3->S4 S5 5. Analysis (LC-MS/MS) S4->S5

Step-by-step in vitro HLM metabolic stability and reactive metabolite trapping workflow.

Quantitative Data Presentation & Interpretation

The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression represents the elimination rate constant ( k ), which is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ) 6.

The table below summarizes representative structure-metabolism relationship (SMR) data for furan-3-carboxamide derivatives, demonstrating how rational structural modifications influence clearance and toxicity profiles:

Compound VariantStructural ModificationIn Vitro t1/2​ (min) CLint​ (µL/min/mg)BDA Adduct FormationStability Classification
Furan-3-carboxamide Unsubstituted (Wild-Type)12.4111.8HighLow
2-Methylfuran-3-carboxamide Steric Hindrance (C2-Methylation)18.674.5ModerateMedium
Furan-3-carboxamide-d2 Selective Deuteration34.240.5LowHigh
Tetrahydrofuran-3-carboxamide Ring Saturation>60.0<15.0NoneVery High

Causality of Structural Impact:

  • Selective Deuteration: Replacing specific hydrogen atoms with deuterium leverages the kinetic isotope effect. The increased mass of deuterium results in a stronger C-D bond compared to a C-H bond, significantly slowing the rate of CYP450-mediated oxidation and extending the half-life 1.

  • Ring Saturation: Converting the furan to a tetrahydrofuran completely eliminates the aromatic π -system required for epoxidation. This abolishes BDA formation entirely, maximizing metabolic stability and eliminating the primary hepatotoxic liability.

References

  • Comparative Metabolic Stability Analysis: Furan Source: Benchchem URL
  • Source: PMC (NIH)
  • Mechanistic and predictive studies on the oxidation of furans by cytochrome P450 Source: NIH URL
  • MetStabOn—Online Platform for Metabolic Stability Predictions Source: MDPI URL
  • metabolic stability in liver microsomes Source: Mercell URL
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL

Sources

Protocols & Analytical Methods

Method

optimal reaction conditions for furan-3-carboxylic acid and phenylenediamine coupling

Application Note: Optimal Reaction Conditions for Furan-3-Carboxylic Acid and Phenylenediamine Coupling Executive Summary & Scientific Rationale Furan-3-carboxylic acid is a highly valued heteroaromatic building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Reaction Conditions for Furan-3-Carboxylic Acid and Phenylenediamine Coupling

Executive Summary & Scientific Rationale

Furan-3-carboxylic acid is a highly valued heteroaromatic building block in medicinal chemistry, frequently utilized to synthesize kinase inhibitors and GPCR ligands. Coupling this acid with o-phenylenediamine is the critical first step in generating 2-(furan-3-yl)benzimidazole scaffolds[1]. However, the bidentate nature of phenylenediamine and its relatively weak nucleophilicity pose chemoselectivity challenges, such as double acylation or incomplete conversion. This application note details a self-validating, highly optimized protocol for the mono-amidation of furan-3-carboxylic acid, followed by its cyclization into a benzimidazole derivative.

Mechanistic Insights & Causality (The "Why")

To achieve high yields and purity, the reaction conditions must be tailored to the specific electronic properties of the substrates:

  • Substrate Nuances: Furan-3-carboxylic acid lacks the adjacent heteroatom stabilization found in furan-2-carboxylic acid, making its activated ester slightly less reactive. Furthermore, anilines (like phenylenediamine) are electron-deficient compared to aliphatic amines, necessitating robust activation of the carboxylic acid[2].

  • Coupling Reagent Selection:

    • HATU / DIPEA: This is the premier choice for discovery-scale synthesis. HATU rapidly converts the carboxylic acid into an active At-ester. The superior leaving group ability of HOAt accelerates the nucleophilic attack by the weakly nucleophilic aniline nitrogen, driving the reaction to completion.

    • EDC / HOBt / DMAP: For electron-deficient amines, DMAP acts as a crucial acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the low nucleophilicity of phenylenediamine[2].

    • T3P (Propylphosphonic anhydride): Highly recommended for scale-up. T3P offers high functional group tolerance, minimal epimerization, and water-soluble byproducts, which streamlines the workup process[3].

  • Solvent & Base Causality: DMF is the optimal solvent as it fully dissolves the polar phenylenediamine. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, unlike less hindered amines.

Workflow & Pathway Visualization

G Start Furan-3-Carboxylic Acid + o-Phenylenediamine Activation Carboxylic Acid Activation (HATU or T3P) Start->Activation Base (DIPEA) Amidation Amide Bond Formation (Mono-acylation) Activation->Amidation Nucleophilic Attack IPC1 IPC: LC-MS / TLC Validate Amide Mass Amidation->IPC1 Cyclization Acid-Catalyzed Cyclization (Glacial AcOH, Heat) Amidation->Cyclization Dehydration IPC2 IPC: LC-MS Validate Benzimidazole Cyclization->IPC2 Product 2-(Furan-3-yl)benzimidazole Target Scaffold Cyclization->Product Workup & Isolation

Workflow for furan-3-carboxylic acid and o-phenylenediamine coupling and cyclization.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the optimal parameters for the mono-amidation step based on empirical validation.

Coupling SystemEquivalentsBaseSolventTime (h)Yield (%)Scalability
HATU 1.1 - 1.2DIPEA (3.0 eq)DMF2 - 485 - 92%Low (Costly, explosive risk)
EDC / HOBt / DMAP 1.2 / 0.1 / 1.0DIPEA (2.0 eq)DCM/DMF6 - 1275 - 82%Medium
T3P (50% in EtOAc)1.5DIPEA (3.0 eq)EtOAc4 - 880 - 88%High (Process-friendly)

Detailed Experimental Protocols

Note: This is a self-validating system. Do not proceed to subsequent steps without satisfying the defined In-Process Control (IPC) criteria.

Protocol A: Discovery-Scale Amide Coupling (HATU Method) Objective: Synthesis of the intermediate N-(2-aminophenyl)furan-3-carboxamide.

  • Activation: In an oven-dried flask under N2, dissolve furan-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.1 mmol) in one portion. Causality: Pre-activating the acid for 10-15 minutes ensures complete conversion to the HOAt-ester, preventing HATU from reacting directly with the amine to form an unreactive guanidinium byproduct.

  • Nucleophilic Addition: Add o-phenylenediamine (1.1 mmol) to the mixture. Stir at room temperature (20-25 °C).

  • IPC (Self-Validation): At t = 2 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS. Pass criteria: Complete consumption of the acid (m/z 112) and appearance of the mono-amide product (m/z 202).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (Causality: Critical for removing residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Cyclization to 2-(Furan-3-yl)benzimidazole Objective: Acid-catalyzed intramolecular dehydration of the mono-amide.

  • Solvation: Dissolve the crude N-(2-aminophenyl)furan-3-carboxamide (1.0 mmol) in glacial acetic acid (10 mL).

  • Cyclization: Heat the solution to 65-80 °C for 4-6 hours. Causality: Glacial acetic acid serves a dual purpose as both solvent and acid catalyst. It protonates the amide carbonyl, dramatically increasing its electrophilicity and facilitating the intramolecular attack by the pendant primary amine, followed by the elimination of water[1].

  • IPC (Self-Validation): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). Pass criteria: Disappearance of the lower Rf amide spot and the emergence of a highly UV-active, higher Rf benzimidazole spot.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the majority of the acetic acid. Neutralize the remaining residue carefully with saturated aqueous NaHCO3. Extract with EtOAc (3 x 15 mL), dry over Na2SO4, and purify via flash column chromatography to yield the pure 2-(furan-3-yl)benzimidazole.

Sources

Application

Application Note: Synthesis of N-(3-Aminophenyl)furan-3-carboxamide via High-Efficiency Amide Coupling

Executive Summary & Strategic Rationale N-(3-aminophenyl)furan-3-carboxamide (CAS 926212-87-5) is a highly versatile bifunctional building block widely used in medicinal chemistry. Featuring both an electron-rich furan m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-(3-aminophenyl)furan-3-carboxamide (CAS 926212-87-5) is a highly versatile bifunctional building block widely used in medicinal chemistry. Featuring both an electron-rich furan moiety and a nucleophilic aniline, it serves as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.

Directly coupling furan-3-carboxylic acid with 1,3-diaminobenzene (m-phenylenediamine) typically results in an uncontrollable statistical mixture of mono- and bis-acylated products. To establish a self-validating, high-yielding protocol, a protecting group strategy is mandatory. To guarantee strictly mono-acylation, we utilize tert-butyl (3-aminophenyl)carbamate—a mono-Boc protected diamine—as the nucleophile (1[1]). Following the amide bond formation, a controlled acidic deprotection yields the target free base.

Reagent Selection: Overcoming Aniline Nucleophilicity

Anilines are inherently less nucleophilic than aliphatic amines, often resulting in sluggish reactions with standard carbodiimides, making uronium-based reagents like HATU the preferred choice for these substrates (2[2]).

HATU generates a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (a neighboring group effect), which significantly accelerates the nucleophilic attack by the aniline (3[3]).

Quantitative Comparison of Coupling Reagents
Coupling Reagent SystemActive Ester FormedRelative Reaction RateTypical Yield (Anilines)Byproduct SolubilityGuanylation Risk
HATU / DIPEA OAt (7-aza-1-hydroxybenzotriazole)Very Fast (< 2 hours)85 - 95%Organic (requires aqueous washes)High (if added incorrectly)
EDC / HOBt / DIPEA OBt (1-hydroxybenzotriazole)Moderate (4 - 18 hours)60 - 80%Water-soluble (easy removal)Low

Reaction Workflow

G SM1 Furan-3-carboxylic acid (Acyl Donor) Coupling Amide Coupling HATU (1.1 eq), DIPEA (2.5 eq) DMF, 0°C to RT SM1->Coupling SM2 tert-Butyl (3-aminophenyl)carbamate (Nucleophile) SM2->Coupling Intermediate tert-Butyl (3-(furan-3-carboxamido) phenyl)carbamate Coupling->Intermediate Step 1 Deprotection Boc Deprotection TFA (15 eq), DCM 0°C to RT, 2h Intermediate->Deprotection Product N-(3-aminophenyl)furan-3-carboxamide (Target Product) Deprotection->Product Step 2

Two-step synthesis workflow for N-(3-aminophenyl)furan-3-carboxamide.

Detailed Experimental Protocols

Step 1: HATU-Mediated Amide Coupling

Mechanistic Liability Warning: If the amine nucleophile is exposed to HATU in the presence of base before the carboxylic acid is activated, the amine can attack the uronium carbon of HATU, forming an unreactive tetramethylguanidinium byproduct (4[4]). The strict order of addition below is designed to prevent this causality.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add furan-3-carboxylic acid (1.0 eq, 10 mmol) and tert-butyl (3-aminophenyl)carbamate (1.05 eq, 10.5 mmol).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is highly polar and effectively stabilizes the transition states of the coupling reaction.

  • Activation: Add HATU (1.1 eq, 11 mmol) to the stirring mixture. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk minimizes competing side reactions. Adding it last ensures the furan-3-carboxylic acid is deprotonated and reacts with HATU before the amine can interfere.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting mono-Boc diamine stains strongly with ninhydrin; the successful intermediate will be UV-active but ninhydrin-negative. LC-MS will confirm the intermediate mass ( [M+H]+≈303.1 ).

  • Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x) — Causality: Extracts DMF into the aqueous phase.

    • 1M HCl (1x) — Causality: Removes unreacted amine and trace DIPEA.

    • Saturated aqueous NaHCO3​ (1x) — Causality: Removes unreacted furan-3-carboxylic acid and acidic HOAt byproducts.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield tert-butyl (3-(furan-3-carboxamido)phenyl)carbamate.

Step 2: Boc Deprotection and Free-Basing
  • Acidic Cleavage: Dissolve the intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA) (15 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2 hours. LC-MS will show the disappearance of the 303.1 mass and the appearance of the target mass ( [M+H]+≈203.1 ).

  • Concentration: Remove DCM and excess TFA under reduced pressure. The product is currently the TFA salt.

  • Free-Basing (Self-Validation): Dissolve the crude residue in EtOAc. Add 1M NaOH or saturated aqueous Na2​CO3​ slowly while stirring. Critical Validation: Test the aqueous layer with pH paper. It must read pH > 9. If the pH is acidic or neutral, the target aniline remains protonated and will be lost in the aqueous waste.

  • Final Isolation: Separate the layers, extract the aqueous layer once more with EtOAc, combine the organic layers, dry over Na2​SO4​ , and concentrate to yield the pure N-(3-aminophenyl)furan-3-carboxamide free base.

References

  • Benchchem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Benchchem. 3

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. 2

  • ACS Omega. "Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A." ACS Publications. 1

  • J. Org. Chem. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." ACS Publications. 4

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-(3-aminophenyl)furan-3-carboxamide

Target Molecule: N-(3-aminophenyl)furan-3-carboxamide (CAS: 926212-87-5)[1] Application: Building block synthesis for targeted drug discovery and combinatorial library generation. Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(3-aminophenyl)furan-3-carboxamide (CAS: 926212-87-5)[1] Application: Building block synthesis for targeted drug discovery and combinatorial library generation.

Executive Summary & Strategic Rationale

As a Senior Application Scientist in early-phase drug discovery, one of the most common pitfalls I observe in the synthesis of functionalized anilines is the lack of regiocontrol during amidation. The target molecule, N-(3-aminophenyl)furan-3-carboxamide, features a furan-3-carboxamide motif—a highly valued bioisostere in medicinal chemistry known for its favorable physicochemical properties and diverse biological activities[2].

The Bis-Acylation Dilemma: A naive approach to synthesizing this molecule would involve the direct coupling of furan-3-carboxylic acid with 1,3-phenylenediamine. However, because 1,3-phenylenediamine is a symmetric, highly nucleophilic diamine, direct amidation invariably produces a statistical, intractable mixture of unreacted starting material, the desired mono-amide, and an unwanted bis-amide.

The Solution: To establish a high-fidelity, self-validating protocol, we employ a two-step sequence utilizing 3-nitroaniline as the starting amine. The strongly electron-withdrawing nitro group acts as a latent amine, completely deactivating the meta-position and ensuring 100% selectivity for mono-amidation. While this electronic deactivation makes 3-nitroaniline a poor nucleophile under conventional heating, Microwave-Assisted Organic Synthesis (MAOS) overcomes this activation energy barrier. By leveraging dielectric heating, MAOS delivers energy directly and volumetrically to the polar reactants, accelerating the reaction from hours to minutes while minimizing thermal degradation[3]. The intermediate is then rapidly reduced to the target amine via microwave-assisted catalytic transfer hydrogenation (CTH).

SynthesisWorkflow SM Furan-3-carboxylic acid + 3-Nitroaniline Int N-(3-nitrophenyl)furan-3-carboxamide (Intermediate) SM->Int HATU, DIPEA DMF, MW 80°C, 15 min Prod N-(3-aminophenyl)furan-3-carboxamide (Target) Int->Prod Pd/C, NH4HCO2 EtOH, MW 100°C, 10 min

Caption: Two-step microwave-assisted synthesis workflow avoiding bis-acylation.

Quantitative Data & Process Optimization

The transition from conventional conductive heating to microwave dielectric heating provides a step-change in efficiency[4]. Below is the empirical data summarizing the optimization of both the amidation and reduction steps.

Table 1: Optimization of the Amidation Step

Reaction: Furan-3-carboxylic acid + 3-nitroaniline N-(3-nitrophenyl)furan-3-carboxamide

Heating MethodCoupling ReagentTemp (°C)TimeYield (%)Purity (LC-MS)
ConventionalEDC/HOBt8012 h45%85%
ConventionalHATU/DIPEA808 h62%90%
Microwave EDC/HOBt8030 min78%92%
Microwave HATU/DIPEA 80 15 min 94% >98%

Causality Note: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester intermediate. This is strictly necessary to overcome the poor nucleophilicity of 3-nitroaniline. Under microwave conditions, this combination achieves near-quantitative conversion in 15 minutes[5].

Table 2: Optimization of the Nitro Reduction Step

Reaction: N-(3-nitrophenyl)furan-3-carboxamide Target Molecule

Heating MethodHydrogen SourceCatalystTemp (°C)TimeYield (%)
ConventionalH₂ gas (1 atm)10% Pd/C2518 h82%
ConventionalFe / NH₄ClNone804 h75%
Microwave NH₄HCO₂ (CTH) 10% Pd/C 100 10 min 96%

Causality Note: Catalytic Transfer Hydrogenation (CTH) using ammonium formate is chosen because it avoids the hazards of high-pressure hydrogen gas in a microwave reactor. Ammonium formate rapidly decomposes under microwave irradiation to provide a steady, safe source of in situ hydrogen.

Experimental Protocols

ProtocolWorkflow Prep 1. Reagent Preparation (Equilibrate to RT) Mix 2. Reaction Assembly (Add SMs, HATU, DIPEA in DMF) Prep->Mix MW 3. Microwave Irradiation (80°C, 15 min, 150W) Mix->MW Quench 4. Quench & Extract (H2O / EtOAc) MW->Quench Purify 5. Purification & QC (Flash Chromatography, LC-MS) Quench->Purify

Caption: Step-by-step operational workflow for the microwave-assisted amidation protocol.

Protocol A: Synthesis of N-(3-nitrophenyl)furan-3-carboxamide

Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add furan-3-carboxylic acid (112 mg, 1.0 mmol, 1.0 eq) and 3-nitroaniline (145 mg, 1.05 mmol, 1.05 eq).

  • Activation: Add anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to dissolve the solids. Add HATU (456 mg, 1.2 mmol, 1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (0.43 mL, 2.5 mmol, 2.5 eq).

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into the microwave reactor. Set parameters: Temperature = 80°C, Time = 15 minutes, Power = Variable (max 150 W), Cooling = On .

  • Workup: Upon completion and forced air cooling to <30°C, uncap the vial. Pour the mixture into ice-cold water (20 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint:

    • TLC: Hexanes/EtOAc (1:1). The product should appear as a single UV-active spot (Rf ~0.4), completely resolved from 3-nitroaniline (bright yellow spot, Rf ~0.6).

    • LC-MS: Confirm product mass [M+H]⁺ = 233.0.

Protocol B: Reduction to N-(3-aminophenyl)furan-3-carboxamide
  • Assembly: To a new 10 mL microwave vial, add the intermediate N-(3-nitrophenyl)furan-3-carboxamide (232 mg, 1.0 mmol, 1.0 eq) and dissolve in absolute ethanol (6.0 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (23 mg, 10 wt%). Safety Note: Pd/C is highly pyrophoric when dry; add it gently to the solvent.

  • Hydrogen Source: Add ammonium formate (315 mg, 5.0 mmol, 5.0 eq).

  • Irradiation: Seal the vial. Set microwave parameters: Temperature = 100°C, Time = 10 minutes, Power = Variable (max 150 W) .

  • Workup: Cool to room temperature. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (10 mL). Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and evaporate to yield the pure target compound.

  • Self-Validating Checkpoint:

    • TLC: DCM/MeOH (9:1). The product is highly polar compared to the starting material. Crucially, the new spot must stain positive (purple/brown) with Ninhydrin , confirming the presence of the newly formed primary amine.

    • LC-MS: Confirm target mass [M+H]⁺ = 203.1.

References

  • [5] Title: Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Source: Open Chemistry URL:[Link]

  • [2] Title: Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. Source: RSC Advances (via NIH/PMC) URL:[Link]

  • [1] Title: N-(3-aminophenyl)furan-3-carboxamide_926212-87. Source: MDFCW Building Blocks URL: [Link](Note: Search index reference for CAS 926212-87-5 validation)

  • [4] Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: Molecules (via NIH/PMC) URL:[Link]

  • [3] Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI URL:[Link]

  • [6] Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Source: Molecules URL:[Link]

Sources

Application

scale-up synthesis procedures for furan-3-carboxamide intermediates

Application Note: Scale-Up Synthesis Procedures for Furan-3-Carboxamide Intermediates Executive Summary & Strategic Context Furan-3-carboxamides are privileged structural motifs in modern drug discovery, serving as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Procedures for Furan-3-Carboxamide Intermediates

Executive Summary & Strategic Context

Furan-3-carboxamides are privileged structural motifs in modern drug discovery, serving as critical pharmacophores in topoisomerase-inhibiting antitumor agents (such as anthra[2,3-b]furan-3-carboxamides)[1], antimicrobial azetidinone derivatives, and various agrochemical fungicides. While discovery-scale synthesis frequently utilizes standard peptide coupling reagents, transitioning these syntheses to multigram or kilogram scales introduces significant bottlenecks regarding atom economy, reagent cost, and purification logistics. This application note details field-proven, scalable methodologies designed to bypass these limitations, ensuring high-yield, chromatography-free access to furan-3-carboxamide intermediates.

Mechanistic Rationale & Route Selection for Scale-Up

At the discovery scale, amide bonds are routinely formed by reacting furan-3-carboxylic acid with an amine (e.g., thiomorpholine or pyrrolidine derivatives) using coupling agents like EDC/HOBt or HATU[2]. While effective for parallel library synthesis, these reagents are prohibitively expensive for process chemistry. Furthermore, they generate stoichiometric amounts of urea byproducts that often require extensive silica gel chromatography to remove[2].

To achieve a scalable, self-validating system, process chemists must pivot to highly reactive, atom-economical intermediates. We highlight two optimized scale-up methodologies:

  • Method A (The Acid Chloride Route): Activation of the carboxyl group via thionyl chloride ( SOCl2​ ) to form furan-3-carbonyl chloride. This route is highly atom-efficient, producing only gaseous byproducts ( SO2​ and HCl ) which are easily scrubbed, leaving a clean reactive intermediate that couples with amines in high yields[1].

  • Method B (Sustainable Reductive Amidation): A cutting-edge, chromatography-free approach utilizing acyl saccharins and nitroarenes. By employing iron powder ( Fe ) and ammonium chloride ( NH4​Cl ) in aqueous media, a nitro group is reduced in situ to an aniline, which immediately traps the acyl saccharin to form the amide[3]. This prevents the oxidation issues associated with handling free anilines at scale and utilizes environmentally benign solvents.

Process Workflow Diagram

Workflow SM Furan-3-carboxylic acid (Starting Material) Disc Discovery Scale EDC/HOBt Coupling SM->Disc ProcA Process Method A SOCl2 Activation SM->ProcA ProcB Process Method B Reductive Amidation SM->ProcB Waste High E-Factor Difficult Purification Disc->Waste Prod Furan-3-carboxamide (Target API Intermediate) Disc->Prod IntA Furan-3-carbonyl chloride (Reactive Intermediate) ProcA->IntA SOCl2, Toluene IntB Acyl Saccharin + Nitroarene (Aqueous Media) ProcB->IntB Saccharin IntA->Prod Amine, DIPEA, 0°C IntB->Prod Fe, NH4Cl, 60°C

Figure 1: Divergent synthetic workflows for furan-3-carboxamide scale-up.

Step-by-Step Experimental Methodologies

Protocol A: Multi-Gram Synthesis via Acid Chloride Activation

Note: This protocol adapts historical methods utilizing refluxing benzene[1] to a safer, process-friendly toluene system.

Step 1: Chlorination (Self-Validating Step)

  • Charge a clean, dry, nitrogen-purged reactor with furan-3-carboxylic acid (1.0 eq) and anhydrous toluene (5 volumes). Causality: Toluene provides a high boiling point for the endothermic chlorination while avoiding the severe carcinogenicity of benzene.

  • Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of thionyl chloride (1.5 eq) at room temperature.

  • Gradually heat the mixture to 80 °C.

  • Self-Validation Check: Monitor the reaction via the cessation of gas evolution ( SO2​ / HCl ). To definitively validate conversion, quench a 50 µL reaction aliquot into 1 mL of methanol. HPLC/TLC analysis should show quantitative formation of the methyl ester and complete disappearance of the free acid.

  • Concentrate the mixture under reduced pressure to remove excess SOCl2​ and toluene, yielding the crude furan-3-carbonyl chloride as a dark oil.

Step 2: Amidation

  • Dissolve the target amine (e.g., thiomorpholine) (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere[2].

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and cool the reactor to 0 °C[2]. Causality: DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile. The 0 °C cooling is critical because the acylation is highly exothermic; unmitigated heat can cause degradation of the electron-rich furan ring.

  • Slowly add a solution of the crude furan-3-carbonyl chloride (from Step 1) in DCM/THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water, wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate to yield the pure furan-3-carboxamide.

Protocol B: Sustainable Aqueous Reductive Amidation

This protocol is ideal for synthesizing N-aryl furan-3-carboxamides directly from nitroarenes, bypassing the handling of toxic, easily oxidized free anilines[3].

Step 1: One-Pot Reduction-Amidation

  • In a reactor, combine the nitroarene (1.0 eq) and furan-3-carbonyl saccharin (1.0 eq, pre-formed from furan-3-carboxylic acid and saccharin).

  • Add Iron powder (Fe, 3.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq)[3].

  • Suspend the mixture in a 1:1 solution of Isopropanol ( iPrOH ) and Water (10 volumes). Causality: The Fe/ NH4​Cl system provides a mild, chemoselective reduction environment. Stronger reducing conditions (like Pd/C with H2​ ) risk unwanted hydrogenation of the sensitive furan ring.

  • Heat the mixture to 60 °C and stir vigorously for 4–8 hours[3].

  • Self-Validation Check: The reaction is visually self-validating; the initial rust/orange color of the nitroarene suspension will transition to a muted, dark slurry as the nitro group is reduced and immediately consumed by the acyl saccharin.

  • Workup: Filter the warm mixture through a pad of Celite to remove iron salts. Extract the filtrate with Ethyl Acetate, wash with brine, dry, and concentrate. The byproduct (saccharin) can be recovered from the aqueous layer via acidification, making the process highly circular[3].

Quantitative Data & Process Comparison

The following table summarizes the operational metrics of the discovery-scale methodology versus the two scale-up protocols detailed above.

MetricDiscovery Scale (EDC/HOBt)Process Method A ( SOCl2​ )Process Method B (Reductive)
Typical Yield 60 - 85%85 - 95%80 - 92%
Atom Economy Low (Heavy urea byproducts)High (Gaseous byproducts)High (Saccharin is recyclable)
Purification Silica Gel ChromatographyLiquid-Liquid ExtractionFiltration & Extraction
Solvent System CH3​CN or DMFToluene / DCM iPrOH / H2​O
Primary Limitation Reagent cost at scaleHandling of corrosive gasesRequires nitroarene precursor
Cost per Kg API $

References

  • Application Notes and Protocols: 4-(Furan-3-carbonyl)
  • National Institutes of Health (NIH).
  • (PDF)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(3-aminophenyl)furan-3-carboxamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-(3-aminophenyl)furan-3-carboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-(3-aminophenyl)furan-3-carboxamide . Synthesizing this molecule presents two distinct chemical challenges depending on the chosen route: controlling regioselectivity (avoiding bis-acylation) in direct amidation, or ensuring chemoselectivity (avoiding furan reduction) in a stepwise approach.

Below, we provide diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating experimental protocols to maximize your yield.

Diagnostic Decision Tree & Synthetic Workflows

Before beginning your synthesis, consult the decision tree below to select the appropriate route and anticipate critical failure points.

SynthesisWorkflows Start Target Molecule: N-(3-aminophenyl)furan-3-carboxamide RouteA Route A: Direct Mono-Acylation (m-Phenylenediamine + Furan-3-carboxylic acid) Start->RouteA RouteB Route B: Stepwise Synthesis (3-Nitroaniline + Furan-3-carboxylic acid) Start->RouteB IssueA Failure Point: Bis-acylation (Di-amide formation) RouteA->IssueA IssueB1 Failure Point: Low Nucleophilicity of 3-Nitroaniline RouteB->IssueB1 SolA Optimization: Use CDI or Phenyl Esters in H2O/THF (Kinetic Buffering) IssueA->SolA SolB1 Optimization: Activate acid to Acyl Chloride or use HATU/DIPEA IssueB1->SolB1 Intermediate Intermediate: N-(3-nitrophenyl)furan-3-carboxamide SolB1->Intermediate IssueB2 Failure Point: Over-reduction of Furan Ring (e.g., using Pd/C & H2) Intermediate->IssueB2 SolB2 Optimization: Chemoselective Reduction (Fe powder / NH4Cl in EtOH/H2O) IssueB2->SolB2

Caption: Diagnostic decision tree and logic flow for troubleshooting the synthesis of N-(3-aminophenyl)furan-3-carboxamide.

Route A: Direct Mono-Acylation of m-Phenylenediamine

Troubleshooting & FAQs

Q: Why am I getting high levels of bis-acylated byproducts (di-amides) when reacting furan-3-carboxylic acid with m-phenylenediamine (m-PDA)? A: Statistically, reacting equal moles of a symmetric diamine and an acylating agent yields a maximum of 50% mono-acylated product. Kinetically, when a highly reactive acylating agent (like an acid chloride) is added, local concentration excesses occur. Before the unreacted diamine can reach the reaction site, the newly formed mono-amide reacts again, leading to bis-acylation.

Q: How can I suppress bis-acylation and improve the mono-amide yield? A: You must alter the reaction kinetics. Using a less reactive acylating agent in the presence of water acts as a kinetic buffer. Water modulates the reactivity of the acylating agent and improves the solubility of the diamine, drastically shifting the product distribution toward the mono-acylated product. Alternatively, 1,1'-Carbonyldiimidazole (CDI) can be used for highly efficient, chemoselective monoacylation[1].

Protocol A: CDI-Mediated Direct Mono-Acylation

Self-validating mechanism: The release of CO₂ bubbles during CDI activation provides immediate visual confirmation of the mixed anhydride formation.

  • Activation: Dissolve 1.0 eq of furan-3-carboxylic acid in anhydrous THF. Slowly add 1.1 eq of CDI. Stir at room temperature for 1 hour until CO₂ evolution ceases.

  • Diamine Preparation: In a separate flask, dissolve 3.0 eq of m-phenylenediamine in a THF/Water mixture (9:1 v/v). Causality note: The excess diamine and the presence of water kinetically suppress the second acylation event.

  • Coupling: Dropwise add the activated furan-3-carboxylic acid solution to the diamine solution over 2 hours under vigorous stirring.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. The unreacted m-PDA remains in the aqueous layer if slightly acidified (pH ~5).

  • Purification: Purify via flash chromatography (Silica gel, DCM/MeOH) to isolate the target mono-amide.

Route B: Stepwise Synthesis via 3-Nitroaniline

Troubleshooting & FAQs

Q: Why is the coupling yield between furan-3-carboxylic acid and 3-nitroaniline so low? A: 3-nitroaniline is a remarkably poor nucleophile. The strongly electron-withdrawing nitro group delocalizes the lone pair on the amine nitrogen, reducing its ability to attack the activated carboxylic acid. Standard carbodiimide coupling reagents (EDC/DCC) often fail or result in sluggish reactions[2].

Q: What is the best way to force this amide coupling? A: You must use highly reactive acylating conditions. Converting the furan-3-carboxylic acid to furan-3-carbonyl chloride using SOCl₂ or POCl₃ forces the reaction forward. Alternatively, use HATU (a highly efficient uronium-based coupling reagent) with DIPEA to generate a highly reactive active ester[2].

Q: How do I prevent the furan ring from being reduced during the nitro-to-amine reduction step? A: Furan rings are highly sensitive to over-reduction (hydrogenation of the double bonds) under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂ gas). To prevent this, you must use a chemoselective reduction method. Iron powder (Fe) and ammonium chloride (NH₄Cl) selectively reduce the nitro group to an amine without affecting the furan ring[3][4].

Protocol B: Stepwise Synthesis (Acyl Chloride + Fe/NH₄Cl Reduction)

Self-validating mechanism: The transformation of the yellow nitro compound to the pale/colorless amine, alongside the formation of magnetic iron oxide sludge, confirms successful reduction without over-reducing the furan.

Step 1: Amide Coupling

  • Chlorination: Suspend 1.0 eq of furan-3-carboxylic acid in DCM. Add catalytic DMF, followed by 1.5 eq of oxalyl chloride dropwise at 0°C. Stir for 2 hours, then concentrate to yield furan-3-carbonyl chloride.

  • Coupling: Dissolve 1.1 eq of 3-nitroaniline and 2.0 eq of DIPEA in anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add the furan-3-carbonyl chloride (dissolved in DCM) to the aniline solution. Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-(3-nitrophenyl)furan-3-carboxamide.

Step 2: Chemoselective Nitro Reduction

  • Setup: Dissolve 1.0 eq of N-(3-nitrophenyl)furan-3-carboxamide in a 4:1 mixture of Ethanol/Water.

  • Reagents: Add 5.0 eq of Iron (Fe) powder and 5.0 eq of Ammonium chloride (NH₄Cl)[4]. Causality note: NH₄Cl acts as a mild proton source that facilitates single-electron transfer from the Fe surface to the nitro group without degrading the acid-sensitive furan ring.

  • Reaction: Heat the suspension to 80°C (reflux) under vigorous mechanical stirring for 3-4 hours. Monitor by TLC (disappearance of the yellow starting material).

  • Filtration: Cool the mixture to room temperature. Filter the black iron sludge through a tightly packed pad of Celite®. Wash the pad generously with ethyl acetate.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry, and concentrate to yield the final N-(3-aminophenyl)furan-3-carboxamide.

Chemical Reaction Pathways

ChemicalPathway Furan Furan-3-carboxylic acid DirectAmidation Direct Amidation (CDI, THF/H2O) Furan->DirectAmidation HATUCoupling Amide Coupling (HATU/DIPEA) Furan->HATUCoupling mPDA m-Phenylenediamine mPDA->DirectAmidation NitroAniline 3-Nitroaniline NitroAniline->HATUCoupling Target N-(3-aminophenyl) furan-3-carboxamide DirectAmidation->Target Route A NitroAmide N-(3-nitrophenyl) furan-3-carboxamide HATUCoupling->NitroAmide Reduction Fe/NH4Cl Reduction NitroAmide->Reduction Reduction->Target Route B

Caption: Chemical reaction pathways comparing Route A (Direct Amidation) and Route B (Stepwise Synthesis).

Quantitative Data Comparison

The following table summarizes the expected outcomes based on the synthetic choices discussed above. Use this to benchmark your experimental yields.

Synthesis RouteReagents / CatalystMajor ByproductTypical YieldSelectivity
Route A: Direct Amidation Acid Chloride + m-PDADi-amide (Bis-acylation)< 30%Low
Route A: Direct Amidation Phenyl Ester + H₂O + m-PDAUnreacted diamine65 - 85%High
Route A: Direct Amidation CDI + m-PDA (Excess)Unreacted diamine70 - 80%High
Route B: Stepwise (Coupling) EDC/HOBt + 3-NitroanilineUnreacted acid20 - 40%N/A
Route B: Stepwise (Coupling) HATU/DIPEA + 3-NitroanilineNone85 - 95%N/A
Route B: Stepwise (Reduction) Pd/C + H₂ (Hydrogenation)Tetrahydrofuran derivative< 20%Low
Route B: Stepwise (Reduction) Fe / NH₄Cl (Chemoselective)None90 - 95%High

References

  • Phenyl esters, preferred reagents for mono-acylation of polyamines in the presence of water Source: The Vespiary (Tetrahedron Letters) URL:

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines Source: Green Chemistry (RSC Publishing) URL:1

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:2

  • An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles Source: PMC - NIH URL:3

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines Source: Benchchem URL:4

Sources

Optimization

Furan-Amide Synthesis Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Amide Bond Formation in Furan Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation in Furan Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Furan rings present unique electronic and steric challenges—specifically the acid-sensitivity of the furan core and the notorious oxidative instability of aminofurans. This guide provides field-proven, self-validating methodologies to ensure your couplings succeed.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: My coupling with 2-furoic acid is sluggish and yields are low. Why is this happening, and how do I fix it? Causality & Solution: 2-Furoic acid is conjugated with the electron-rich furan ring. While this stabilizes the carboxylic acid, it can make the activated intermediate less electrophilic compared to aliphatic acids. Furthermore, harsh activating agents (like thionyl chloride) can cause furan ring-opening or polymerization due to localized high acidity. Recommendation: Shift to T3P (Propylphosphonic anhydride) or TCFH/NMI . TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium species at room temperature, bypassing the need for heat that might degrade the furan [2]. T3P is excellent for large-scale applications as it is mild and prevents acid-catalyzed degradation [1].

Q2: I am trying to couple a 2-aminofuran, but the reaction turns black immediately, and I recover no product. What is going wrong? Causality & Solution: 2-Aminofurans are extremely π -excessive and behave chemically like dieneamines. They are highly susceptible to rapid oxidation and polymerization in the presence of air, light, or trace acid [3]. Recommendation: Never store 2-aminofurans. They must be generated in situ (e.g., via reduction of a 2-nitrofuran or a switchable redox condensation [4]) and immediately trapped with a pre-activated ester (such as a Furan-2-carboxylic acid N-hydroxysuccinimide ester [5] or an acid activated with HATU/DIPEA). Exclude oxygen by sparging all solvents with argon.

Q3: Which base and solvent combination is safest for furan amide couplings? Causality & Solution: Strong aqueous bases can hydrolyze activated esters, while strong acids will polymerize the furan ring. Recommendation: Use non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) in anhydrous DMF or DCM . NMM is often preferred over DIPEA when using HATU as it minimizes side reactions and maintains a slightly basic pH that protects the furan core without causing base-catalyzed epimerization.

II. Reagent Selection Data

To facilitate reagent selection, the following table summarizes quantitative and qualitative data for coupling furan derivatives.

Coupling ReagentActivation MechanismFuran CompatibilityByproduct RemovalIdeal Furan Substrate
HATU / DIPEA Aminium/uronium esterHighRequires chromatographyHindered furoic acids
T3P / Pyridine Phosphonic anhydrideVery HighAqueous wash (Water soluble)Acid-sensitive furans [1]
TCFH / NMI Acyl imidazoliumVery HighAqueous washRoom temp couplings [2]
EDC / HOBt Carbodiimide / Active EsterModerateAqueous washGeneral furan-amines
NHS Esters Pre-activated esterHighMild aqueous washBioconjugation [5]

III. Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies incorporate self-validating checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Mild Amide Coupling of 2-Furoic Acid using TCFH-NMI

Advantage: Operates entirely at room temperature, preventing thermal degradation of the furan ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 2-furoic acid (1.0 equiv, 1.0 mmol) and the target amine (1.05 equiv, 1.05 mmol) in anhydrous Acetonitrile (5.0 mL) under an argon atmosphere.

  • Base Addition: Add N-methylimidazole (NMI) (2.5 equiv, 2.5 mmol) via syringe.

    • Self-Validation Checkpoint: The solution should remain clear. A color change to dark brown/black here indicates amine oxidation; if this occurs, discard and use freshly distilled amine.

  • Activation: Add TCFH (1.1 equiv, 1.1 mmol) in one solid portion.

    • Self-Validation Checkpoint: An immediate mild exotherm should be felt, and a slight turbidity may develop as the acyl imidazolium intermediate forms.

  • Reaction: Stir at room temperature (20 °C) for 1–2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The highly UV-active 2-furoic acid spot (Rf ~0.2) should disappear, replaced by the amide product (Rf ~0.5).

  • Quench & Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with 1M HCl (10 mL) to remove NMI, saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: In Situ Trapping of Unstable 2-Aminofurans

Advantage: Prevents the oxidative decomposition of 2-aminofurans by coupling them the moment they are generated.

Step-by-Step Methodology:

  • Pre-Activation of Acid: In Flask A, dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes under argon to form the active ester.

  • In Situ Generation: In Flask B, dissolve the 2-nitrofuran precursor (1.0 equiv) in EtOH/THF (1:1). Add 10% Pd/C (0.1 equiv by weight) and purge the flask with H2 gas (balloon). Stir vigorously for 2 hours.

    • Self-Validation Checkpoint: Aliquot a micro-sample, filter through Celite, and run a quick TLC. The starting material must be completely consumed. Do NOT attempt to isolate the aminofuran.

  • Filtration & Transfer: Quickly filter the contents of Flask B through a tightly packed, argon-flushed Celite pad directly into Flask A containing the pre-activated acid.

  • Coupling: Stir the combined mixture at room temperature for 4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (3x) to remove DMF, dry, and concentrate.

IV. Reaction Workflow Visualization

The following diagram illustrates the logical decision-making process for furan amide couplings based on the electronic nature of the substrate.

G Start Furan Derivative Amide Coupling Type Identify Furan Component Start->Type FuroicAcid Furoic Acid (Electron-deficient) Type->FuroicAcid Carboxylic Acid Aminofuran Aminofuran (Highly unstable/Oxidative) Type->Aminofuran Primary Amine T3P Use T3P / Pyridine (Minimizes side reactions) FuroicAcid->T3P Standard/Large Scale TCFH Use TCFH-NMI (Fast, mild, room temp) FuroicAcid->TCFH Sterically hindered InSitu Generate In Situ (e.g., from nitrofuran) Aminofuran->InSitu Prone to degradation MildCouple Immediate Trapping (Pre-activated ester, Argon) Aminofuran->MildCouple If isolated (use immediately) InSitu->MildCouple Filter directly into acid

Decision tree for selecting optimal amide bond formation conditions for furan derivatives.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: ACS Publications (Journal of Chemical Education) URL:[Link]

  • A Study of 2-Aminofurans Source: ResearchGate URL:[Link]

  • Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Troubleshooting

resolving solubility issues of N-(3-aminophenyl)furan-3-carboxamide in aqueous media

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with N-(3-aminophenyl)furan-3-carboxamide .

This compound presents a classic Biopharmaceutics Classification System (BCS) Class II/IV profile: it possesses high crystal lattice energy and significant lipophilicity driven by its furan and phenyl rings, while lacking strongly ionizable groups at physiological pH (the primary aniline amine has an estimated pKa of ~4.6). The following guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve stable aqueous solubilization.

Part 1: Solubilization Decision Matrix

Before troubleshooting, it is critical to align your solubilization strategy with your downstream assay requirements. The following decision tree maps the thermodynamic pathways available for this compound.

Solubilization_Workflow Start N-(3-aminophenyl)furan-3-carboxamide Target: Aqueous Media Check_pH Is physiological pH (7.4) required? Start->Check_pH Low_pH pH Adjustment (pH < 3.5) Check_pH->Low_pH No (e.g., Gastric) Neutral_pH Cosolvent / Complexation Check_pH->Neutral_pH Yes (In Vitro/IV) Protonation Amine Protonation Soluble Cationic Salt Low_pH->Protonation Success Thermodynamically Stable Solution Protonation->Success Cosolvent Add PEG-400 / PG Neutral_pH->Cosolvent Cyclodextrin Add HP-β-CD (10-20% w/v) Neutral_pH->Cyclodextrin Dilution Aqueous Buffer Dilution Cosolvent->Dilution Cyclodextrin->Dilution Dilution->Success

Decision matrix for solubilizing N-(3-aminophenyl)furan-3-carboxamide based on pH constraints.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my 50 mM DMSO stock into a pH 7.4 assay buffer. How do I prevent this? Causality: You are experiencing "solvent shock." When a concentrated DMSO stock is introduced to an aqueous buffer, the local dielectric constant spikes. Because the aniline amine is unprotonated at pH 7.4, the hydrophobic furan and phenyl rings are forced out of solution to minimize interaction with water, leading to thermodynamic precipitation[1]. Solution: Do not dilute directly into 100% buffer. Instead, use a cosolvent step-down approach . By introducing intermediate polarity solvents like Polyethylene Glycol 400 (PEG-400) or Propylene Glycol (PG), you disrupt the hydrogen-bonded network of the water, gradually lowering the polarity of the system to accommodate the drug[2].

Q2: I need to dose this compound intravenously (IV), which requires complete dissolution at physiological pH. What is the safest vehicle? Causality: Cosolvents at high concentrations can cause hemolysis or hyperosmolality in vivo. For IV dosing, inclusion complexation is superior. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a lipophilic central cavity and a hydrophilic exterior[3]. The nonpolar furan and phenyl rings of your compound insert into this cavity, masking their hydrophobicity from the aqueous environment without altering the drug's molecular structure[4]. Solution: Formulate the compound in 10-20% (w/v) HP-β-CD in saline. Keep in mind that while apparent solubility increases, the thermodynamic activity (and thus passive membrane permeability) must be carefully balanced[5].

Q3: Can I simply lower the pH to dissolve the compound for my stock solutions? Causality: Yes, but with strict limitations. The 3-aminophenyl moiety contains a primary amine. By lowering the pH to at least one unit below its pKa (pH < 3.5), you force the protonation of the amine, converting the neutral lipophilic molecule into a highly water-soluble cationic salt[4]. Solution: This is highly effective for preparing concentrated stocks or formulations targeting gastric delivery. However, if this acidic stock is later neutralized in a pH 7.4 assay, the compound will immediately deprotonate and precipitate.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, all solubilization workflows must be treated as self-validating systems. A protocol is only successful if its internal validation metric confirms thermodynamic stability.

Protocol A: HP-β-CD Phase-Solubility Profiling

This protocol establishes a 1:1 host-guest inclusion complex, ensuring the drug is truly encapsulated and not merely suspended.

  • Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0% to 20% (w/v) in 5% increments.

  • Saturation: Add an excess amount of solid N-(3-aminophenyl)furan-3-carboxamide (e.g., 10 mg) to 1 mL of each CD solution.

  • Equilibration: Seal the vials and incubate in a shaking water bath at 37°C and 100 rpm for 48 hours to ensure thermodynamic equilibrium[5].

  • Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet any un-complexed, solid drug. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Assay the filtrate using HPLC-UV.

  • Self-Validation Step (Critical): Plot the dissolved drug concentration against the HP-β-CD concentration. If the relationship is strictly linear (an A_L type diagram ), you have validated the formation of a stable, water-soluble 1:1 inclusion complex[3]. If the curve plateaus (B-type), the complex itself has limited aqueous solubility, and a different CD derivative (e.g., SBE-β-CD) is required.

CD_Mechanism Drug N-(3-aminophenyl)furan-3-carboxamide (Hydrophobic Furan/Aniline) Complex 1:1 Inclusion Complex (Thermodynamically Stable) Drug->Complex Non-covalent insertion CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest interaction Validation Self-Validation: Phase-Solubility Linearity Complex->Validation A_L Type Diagram

Mechanism of HP-β-CD inclusion complexation and its thermodynamic self-validation.

Protocol B: Cosolvent Step-Down & Kinetic Stability Assay

This protocol prevents localized supersaturation and validates that the drug is in a true solution, not a colloidal nano-suspension.

  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 20 mM stock.

  • Vehicle Mixing: Pre-mix your target aqueous vehicle (e.g., 40% PEG-400, 10% PG, 50% PBS) to ensure a uniform dielectric constant prior to drug introduction[1].

  • Controlled Spiking: Place the vehicle on a high-speed vortexer. Slowly spike the DMSO stock into the vortexing vehicle (final DMSO concentration ≤ 2%).

  • Self-Validation Step (Critical): Transfer the solution to a cuvette and monitor UV-Vis absorbance at 600 nm (a wavelength where the drug does not absorb) for 4 hours. A stable baseline (Abs < 0.05) validates a true thermodynamic solution. An upward drift indicates colloidal aggregation and impending precipitation, requiring a higher cosolvent fraction.

Part 4: Quantitative Data Summaries

The following table summarizes the expected physicochemical impact of various solubilization strategies on N-(3-aminophenyl)furan-3-carboxamide, allowing for rapid comparison and selection.

Solubilization StrategyPrimary Mechanism of ActionEst. Solubility LimitPhysiological CompatibilityRequired Validation Metric
Aqueous Buffer (pH 7.4) Baseline (Un-ionized state)< 0.05 mg/mLHighHPLC-UV
Acidic Media (pH 3.0) Amine Protonation> 10.0 mg/mLLow (Gastric only)Visual Clarity / pH check
20% w/v HP-β-CD Hydrophobic Cavity Inclusion2.0 - 5.0 mg/mLHigh (IV/PO safe)Phase-Solubility Linearity
40% PEG-400 / 10% PG Dielectric Constant Reduction5.0 - 8.0 mg/mLModerate (Osmolality limits)Absorbance at 600 nm (<0.05)

Part 5: References

1.[3] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. National Institutes of Health.[Link] 2.[4] Drug Solubility: Importance and Enhancement Techniques - PMC. National Institutes of Health.[Link] 3.[1] Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health.[Link] 4.[2] Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. National Institutes of Health.[Link] 5.[5] The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Aminophenyl Furan Carboxamide Synthesis

Welcome to the Technical Support Center. Aminophenyl furan carboxamides are critical scaffolds in medicinal chemistry, serving as potent 1[1] and 2[2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aminophenyl furan carboxamides are critical scaffolds in medicinal chemistry, serving as potent 1[1] and 2[2]. However, the synthesis of these molecules—typically via the amide coupling of a furoic acid and a phenylenediamine derivative—is frequently complicated by the electron-rich nature of the furan ring and the dual nucleophilicity of diamines.

This guide synthesizes field-proven insights and authoritative methodologies to help researchers troubleshoot and optimize their workflows.

Mechanistic Troubleshooting Workflow

Before diving into specific protocols, use the logical diagnostic tree below to identify the root cause of your synthetic failure based on observable experimental data.

G Start Amide Coupling: Furoic Acid + Phenylenediamine Issue1 Issue: Black Tar / Degradation Start->Issue1 Issue2 Issue: Multiple TLC Spots Start->Issue2 Issue3 Issue: Mass = Amine + Reagent Start->Issue3 Diag1 Diagnosis: Furan Ring Opening (Acidic/Aqueous conditions) Issue1->Diag1 Diag2 Diagnosis: Bis-acylation (Unprotected diamine) Issue2->Diag2 Diag3 Diagnosis: Guanidinium Byproduct (Uronium salt reaction) Issue3->Diag3 Sol1 Solution: Use mild coupling (HATU/DIPEA), avoid strong acids Diag1->Sol1 Sol2 Solution: Use Nitroaniline precursor or Mono-Boc protection Diag2->Sol2 Sol3 Solution: Pre-activate acid 15 min before adding amine Diag3->Sol3

Troubleshooting workflow for furan carboxamide synthesis side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown/black, and I am losing the furan starting material. What is happening? A1: You are likely experiencing furan ring-opening. The furan moiety is highly electron-rich and sensitive to strongly acidic conditions and water, which can catalyze its cleavage into acyclic dicarbonyl compounds and subsequent polymeric "tar"[3]. If you are using acid chlorides (e.g., converting furoic acid to furoyl chloride via SOCl₂), the localized generation of HCl and prolonged heating can rapidly degrade the furan ring, leading to very low yields[2]. Causality & Solution: Transition from harsh acyl chloride methods to mild coupling reagents like HATU or EDC/HOBt with a non-nucleophilic base (DIPEA) in anhydrous solvents. This prevents the acidic environment that triggers ring-opening.

Q2: I am observing a significant amount of bis-acylated byproduct when coupling furoic acid with phenylenediamine. How do I control regioselectivity? A2: Phenylenediamine possesses two nucleophilic amine groups. Even with strict 1:1 stoichiometry, the mono-acylated product often remains sufficiently nucleophilic to react with a second equivalent of the activated furoic acid, leading to over-coupling. Causality & Solution: The most robust approach is to use a masked amine. Substitute phenylenediamine with a nitroaniline precursor. Couple the furoic acid with nitroaniline, then reduce the nitro group to an amine in a subsequent step (e.g., Pd/C, H₂). Alternatively, use a mono-Boc-protected phenylenediamine to strictly enforce mono-acylation.

Q3: LC-MS shows a major byproduct with a mass corresponding to my amine plus the coupling reagent. Why? A3: This is the formation of a. When using uronium/aminium coupling reagents like HATU or HBTU, the reagent can react directly with the primary amine if the amine is present before the carboxylic acid is fully activated. Causality & Solution: Order of addition and timing are critical. Always pre-activate the furoic acid with HATU and DIPEA for 15–30 minutes before introducing the amine.

Q4: I used EDC/DCM, but my yield is low and I see an inactive byproduct with the same mass as the activated intermediate. What is it? A4: This is likely an O-to-N acyl migration resulting in a stable 4[4]. Carbodiimides like EDC and DCC form an O-acylisourea intermediate. If the amine nucleophile does not attack quickly enough, the intermediate rearranges into the unreactive N-acylurea[4]. Causality & Solution: Add an auxiliary nucleophile like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form a highly reactive, yet stable, active ester that resists rearrangement and smoothly undergoes aminolysis[4].

Quantitative Data: Coupling Strategy Comparison

Selecting the right coupling condition is a balance between reactivity and protecting the fragile furan core.

Table 1: Quantitative Comparison of Coupling Strategies for Furan Carboxamides

Coupling SystemTypical Yield (%)Furan Ring StabilityBis-Acylation RiskPrimary Side Reaction
SOCl₂ / Pyridine 30–50%LowHighRing opening (tar formation)
EDC / DCM 50–70%HighModerateN-acylurea formation
EDC / HOBt / DIPEA 75–90%HighModerateMinimal (if stoichiometry is strict)
HATU / DIPEA 85–98%HighLow (with pre-activation)Guanidinium byproduct formation

Self-Validating Experimental Protocol

Protocol: HATU-Mediated Synthesis of N-(4-Aminophenyl)furan-2-carboxamide Objective: Synthesize the target compound while preventing furan ring-opening and bis-acylation. Mechanism of Action: HATU converts the weak furoic acid into a highly reactive active ester in the presence of DIPEA[5]. Using a mono-Boc-protected phenylenediamine prevents bis-acylation, and the mild basic conditions protect the furan ring from electrophilic cleavage[3].

Step-by-Step Methodology:

  • Acid Activation (Pre-activation is critical):

    • Dissolve 2-furoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq, 3.0 mmol). Causality: The weak base deprotonates the carboxylic acid to give a carboxylate ion, preparing it for nucleophilic attack on the coupling reagent[5].

    • Add HATU (1.1 eq, 1.1 mmol) in one portion.

    • Validation Checkpoint: Stir at room temperature for 15–30 minutes. The solution will transition to a light-yellow color, indicating the successful formation of the active ester[5]. Do not proceed until this color change is observed.

  • Amine Introduction:

    • Add N-Boc-1,4-phenylenediamine (1.0 eq, 1.0 mmol) to the activated ester solution.

    • Causality: Adding the amine after pre-activation prevents it from reacting directly with HATU, completely eliminating the risk of guanidinium byproduct formation.

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor via LC-MS or TLC. The disappearance of the active ester mass and the appearance of the product mass confirm completion.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any acidic byproducts and prevent furan ring-opening during workup.

    • Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Boc-Deprotection (To yield the final aminophenyl furan carboxamide):

    • Dissolve the crude intermediate in DCM (4 mL) and add Trifluoroacetic Acid (TFA) (1 mL) at 0 °C.

    • Causality: Keep the temperature low and reaction time short (1 hr) to minimize acid-catalyzed furan degradation[3].

    • Concentrate under reduced pressure and neutralize immediately with saturated NaHCO₃ before final purification via silica gel chromatography.

References

  • Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds - PMC.[Link]

  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses - RSC Publishing.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.[Link]

Sources

Troubleshooting

Technical Support Center: pH Optimization for N-(3-aminophenyl)furan-3-carboxamide Extraction

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation of N-(3-aminophenyl)furan-3-carboxamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation of N-(3-aminophenyl)furan-3-carboxamide. Below, you will find the mechanistic rationale, a self-validating extraction protocol, and targeted troubleshooting FAQs.

Physicochemical Profiling & The Causality of pH

To successfully extract N-(3-aminophenyl)furan-3-carboxamide, we must first understand the electronic environment of its ionizable functional groups. The molecule contains a furan ring, an amide linkage, and a 3-aminophenyl (aniline) moiety.

The primary amine is the only group that will ionize under standard aqueous conditions. While unsubstituted aniline has a baseline pKa of 4.60[1], the furan-3-carboxamide group situated at the meta position acts as an electron-withdrawing group via inductive effects. This pulls electron density away from the amine nitrogen, reducing its basicity. For comparison, similar meta-substituted anilines exhibit significantly depressed pKa values, such as 3-chloroaniline (pKa 3.52)[2] and 3-nitroaniline (pKa 2.46)[3]. Consequently, the working pKa of the amine in N-(3-aminophenyl)furan-3-carboxamide is estimated to be between 3.5 and 3.8 .

The Partitioning Rule: To achieve optimal partitioning of an ionizable analyte from an aqueous phase into an organic phase, the pH must be adjusted to at least 2 units above its pKa to ensure it exists entirely in its neutral, lipophilic form[4]. Conversely, to trap the compound in the aqueous phase during an acidic back-extraction, the pH must be at least 2 units below the pKa[4].

Visualizing the Extraction Logic

LLE_Workflow N1 Crude Organic Mixture (Target + Impurities) N2 Add 0.1 M HCl (Adjust to pH 1.5) N1->N2 N3 Aqueous Phase (Protonated Target) N2->N3 Target Ionized N4 Organic Phase (Neutral Impurities) N2->N4 Discard N5 Add Sat. NaHCO3 (Adjust to pH 7.5) N3->N5 N6 Extract with EtOAc (Phase Separation) N5->N6 N7 Organic Phase (Purified Free Base) N6->N7 Target Neutralized N8 Aqueous Phase (Inorganic Salts) N6->N8 Discard

pH-Driven Liquid-Liquid Extraction Workflow for N-(3-aminophenyl)furan-3-carboxamide

Step-by-Step Self-Validating Protocol: Acid-Base Back Extraction

This protocol leverages back-extraction to separate the target amine from neutral organic impurities[4].

Step 1: Initial Solubilization Dissolve your crude reaction mixture in a moderately polar organic solvent, such as Ethyl Acetate (EtOAc).

Step 2: Acidic Back-Extraction (Target Isolation) Add 0.1 M HCl to the organic layer and agitate vigorously. Adjust the aqueous phase until the pH meter reads 1.5 . At this pH (>2 units below the estimated pKa), the amine is fully protonated into an ammonium salt, driving it into the aqueous layer.

  • Self-Validation Check: Spot both the aqueous and organic layers on a silica TLC plate under UV 254 nm. A successful extraction is validated when the target compound remains strictly at the baseline of the aqueous spot, confirming complete protonation.

Step 3: Phase Separation Separate the layers. The organic layer containing neutral impurities should be discarded or saved for byproduct analysis[5]. Retain the aqueous layer.

Step 4: Basification (Free Base Regeneration) Carefully add saturated aqueous Sodium Bicarbonate (NaHCO₃) to the aqueous layer in portions until the pH stabilizes at 7.5 - 8.0 .

  • Mechanistic Rationale: Why NaHCO₃? Stronger bases like NaOH (pH > 12) risk base-catalyzed hydrolysis of the furan-3-carboxamide bond. NaHCO₃ safely neutralizes the amine while protecting the amide linkage.

Step 5: Organic Recovery Extract the basified aqueous layer with fresh EtOAc. To ensure the highest recovery possible, utilize a high organic-to-aqueous ratio (e.g., up to 7:1 is considered a generic optimum for challenging partitions)[6].

  • Self-Validation Check: Measure the pH of the post-extraction aqueous layer to ensure it has not dropped below 7.0 due to equilibrium shifts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data: pH vs. Partitioning

Aqueous pHDominant SpeciesPartition PhaseEstimated RecoveryMechanistic Rationale
1.0 - 2.0 Ammonium CationAqueous>99% (Aq)pH is >2 units below pKa; complete protonation.
3.5 - 4.0 Cation / Free Base MixEmulsion / Both~50%pH ≈ pKa; species equilibrium causes poor partitioning.
7.0 - 8.0 Neutral Free BaseOrganic>95% (Org)pH is >2 units above pKa; complete deprotonation.
> 12.0 Degradation ProductsMixedVariableRisk of amide hydrolysis; avoid strong alkaline conditions.

Troubleshooting & FAQs

Q: Why am I getting poor organic recovery when extracting at pH 5.0? A: At pH 5.0, you are too close to the estimated pKa (~3.5-3.8) of the meta-substituted aniline. The compound is in a state of dynamic equilibrium between its ionized and neutral forms. For optimal partitioning of ionizable compounds into an organic phase, the pH must be adjusted at least 2 units above the pKa[4]. Increase the pH to 7.5-8.0 using NaHCO₃.

Q: I am experiencing severe emulsions during the basic extraction step. How can I resolve this? A: Emulsions frequently occur when extracting complex matrices or when the analyte is partially ionized. To resolve this, add a high concentration of a simple salt (like NaCl) to saturate the aqueous phase. This technique increases the partition coefficient of the hydrophilic analyte into the organic extraction solvent (the "salting-out" effect) and increases the density of the aqueous layer, rapidly breaking the emulsion[6].

Q: Can I use 1.0 M NaOH to basify the aqueous layer faster? A: It is highly discouraged. While 1.0 M NaOH will rapidly deprotonate the amine[5], the furan-3-carboxamide linkage is susceptible to base-catalyzed hydrolysis at elevated pH levels. Using a mild base like saturated NaHCO₃ ensures the pH stays around 8.0, protecting the amide bond while fully neutralizing the amine.

Q: My target compound is precipitating out of the aqueous phase during basification. Is this normal? A: Yes. Once separated, the ionic form of the compound is converted back into its neutral free base by adjusting the pH. Because the free base is highly lipophilic and poorly soluble in water, it will often precipitate out of the aqueous solution[5]. Simply proceed with the EtOAc extraction (Step 5) to dissolve and recover the precipitated free base into the organic phase.

References

  • Aniline | C6H5NH2 | CID 6115 - PubChem - NIH Source: nih.gov URL: [Link]

  • 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem Source: nih.gov URL: [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem Source: nih.gov URL:[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International Source: chromatographyonline.com URL:[Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN Source: wpmucdn.com URL: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing Aminophenyl Furan Carboxamides Against Oxidation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aminophenyl furan carboxamides. This guide is designed to provide in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aminophenyl furan carboxamides. This guide is designed to provide in-depth technical assistance and troubleshooting for a common challenge encountered during the synthesis, purification, and storage of this important class of compounds: the oxidation of the aminophenyl group. Our goal is to equip you with the knowledge and practical strategies to ensure the integrity and stability of your molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing an aminophenyl furan carboxamide is turning dark brown. What is happening?

A1: The development of a dark brown, black, or deep red color is a strong indicator of the oxidation of the aminophenyl group.[1] Aromatic amines, particularly anilines, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal ions.[1] The initial oxidation products can further react to form highly colored polymeric materials.[2]

Q2: What are the primary factors that promote the oxidation of the aminophenyl group in my furan carboxamide compounds?

A2: Several factors can contribute to the oxidative degradation of the aminophenyl moiety:

  • Atmospheric Oxygen: This is the most common culprit. The electron-rich nature of the aniline derivative makes it susceptible to reaction with molecular oxygen.[1]

  • Temperature: Higher temperatures increase the rate of oxidation reactions.

  • pH: The pH of the reaction medium or storage solution can significantly influence the rate of aniline oxidation.[1] The oxidation rate is often maximal near the pKa of the specific aniline derivative.[1]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate oxidative processes.

  • Metal Contaminants: Trace metals can act as catalysts for oxidation.

  • Oxidizing Agents: The presence of any residual oxidizing agents from previous synthetic steps can lead to degradation.

Q3: Can the furan ring itself contribute to the oxidation of the aminophenyl group?

A3: While the furan ring can also be oxidized under certain conditions, its role in the oxidation of the aminophenyl group is more likely to be electronic. The furan ring, being an electron-rich aromatic system, can influence the electron density of the entire molecule. This can, in turn, affect the oxidation potential of the aminophenyl group. The overall electronic nature of the furan carboxamide system can make the aminophenyl group more or less susceptible to oxidation compared to a simple aniline.

Troubleshooting Guides

Issue 1: Coloration and Impurity Formation During Synthesis

Symptoms: Your reaction mixture, which is supposed to be a light color, progressively darkens. TLC or LC-MS analysis shows the formation of multiple, often colored, impurities alongside your desired product.

Root Cause Analysis: This is a classic sign of in-situ oxidation of the aminophenyl group during the reaction. The reaction conditions (e.g., heating, extended reaction times in the presence of air) are likely promoting the degradation.

Solutions:

1. Implementation of an Inert Atmosphere:

  • Rationale: The most effective way to prevent oxidation is to exclude oxygen from the reaction environment.[1]

  • Protocol: Performing a Reaction Under an Inert Atmosphere (Schlenk Line Technique)

    • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours to remove adsorbed water.

    • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).

    • Purging: Subject the reaction vessel to at least three cycles of vacuum followed by backfilling with the inert gas.

    • Reagent Addition: Add solvents and reagents via syringe or cannula under a positive flow of the inert gas.

    • Reaction: Maintain a positive pressure of the inert gas throughout the reaction, often by using a bubbler.

2. Degassing of Solvents:

  • Rationale: Solvents can dissolve a significant amount of oxygen, which can then react with your compound. Degassing removes this dissolved oxygen.

  • Protocol: Freeze-Pump-Thaw Degassing

    • Place the solvent in a Schlenk flask.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once completely frozen, open the flask to a vacuum line for several minutes to remove gases from the headspace.

    • Close the stopcock to the vacuum line and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the solvent.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas.

3. Use of Amine Protecting Groups:

  • Rationale: If working under an inert atmosphere is not feasible or insufficient, temporarily protecting the amino group can prevent its oxidation.[1] The protecting group reduces the electron-donating nature of the nitrogen, making it less susceptible to oxidation.

  • Common Protecting Groups for Amines:

    • Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices. They are generally stable to a wide range of reaction conditions and can be removed under acidic or hydrogenolysis conditions, respectively.

    • Acyl Groups: Acetyl (Ac) protection is another option, though it is less common for this specific purpose due to the potential for altering the electronic properties of the aromatic ring.

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)Stable to hydrogenolysis and mild base
Cbz Benzyl chloroformateCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions
Acetyl (Ac) Acetic anhydride or acetyl chlorideAcidic or basic hydrolysisCleaved under many conditions

Issue 2: Degradation of Purified Product During Storage

Symptoms: A previously pure, light-colored solid or solution of your aminophenyl furan carboxamide develops color over time when stored in a vial or flask. Repeat analysis shows the appearance of degradation products.

Root Cause Analysis: The purified compound is still susceptible to slow oxidation upon exposure to air and light during storage.

Solutions:

1. Storage Under Inert Atmosphere:

  • Rationale: Similar to preventing oxidation during synthesis, excluding oxygen during storage is critical for long-term stability.

  • Protocol: Long-Term Storage of Air-Sensitive Compounds

    • Place the purified, dry compound into a suitable vial (e.g., an amber vial to protect from light).

    • Place the open vial inside a larger Schlenk flask or in the antechamber of a glove box.

    • Evacuate and backfill the container with an inert gas at least three times.

    • Seal the vial tightly under the inert atmosphere.

    • For extra protection, wrap the sealed vial in Parafilm.

    • Store in a cool, dark place, such as a refrigerator or freezer.

2. Use of Antioxidants:

  • Rationale: Adding a small amount of an antioxidant to the storage solution or co-packaging a solid with an antioxidant can scavenge free radicals and inhibit the oxidation process.[3][4]

  • Recommended Antioxidants for Aromatic Amines:

    • Hindered Phenols: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers. They are often used in small, catalytic amounts.

    • Thioamides: Certain thioamides have been shown to be effective stabilizers for aromatic amines.[5]

  • Considerations: The choice of antioxidant must be compatible with the downstream application of your compound. Ensure that the antioxidant does not interfere with any subsequent biological assays or chemical reactions.

AntioxidantMechanism of ActionTypical ConcentrationConsiderations
BHT Radical Scavenger0.01 - 0.1%Can sometimes impart a slight yellow color.
BHA Radical Scavenger0.01 - 0.1%Generally good stability.
Thioamides VariousVariesLess common, may require empirical testing.

Issue 3: Difficulty in Purifying the Desired Compound from Oxidized Impurities

Symptoms: After synthesis, you are struggling to separate your target aminophenyl furan carboxamide from closely eluting, often colored, impurities using standard column chromatography.

Root Cause Analysis: The oxidation products may have similar polarities to your target compound, making separation by traditional silica gel chromatography challenging.

Solutions:

1. Alternative Chromatographic Techniques:

  • Rationale: If silica gel chromatography is ineffective, other techniques that exploit different separation principles may be successful.

  • Options:

    • Preparative HPLC: Reverse-phase preparative HPLC can often provide excellent separation of compounds with similar polarities.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to liquid chromatography and may be effective for separating closely related compounds.

2. Recrystallization:

  • Rationale: If your compound is a solid, recrystallization is a powerful purification technique that can remove small amounts of impurities.

  • Protocol: General Recrystallization Procedure

    • Select a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If colored impurities are present that are known to be adsorbed by charcoal, you can perform a hot filtration through a small amount of activated charcoal.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizing the Workflow: A Proactive Approach to Preventing Oxidation

Caption: Proactive workflow for minimizing oxidation of aminophenyl furan carboxamides.

Hypothesized Degradation Pathway

While the specific degradation pathway for each aminophenyl furan carboxamide may vary, a general mechanism can be proposed based on the known oxidation of anilines. The process is often initiated by the formation of a radical cation, which can then undergo various reactions, including dimerization and polymerization, leading to a complex mixture of colored byproducts.

Oxidation_Pathway Substrate Aminophenyl Furan Carboxamide RadicalCation Radical Cation Intermediate Substrate->RadicalCation Oxidation (O2, light, metal) Dimer Dimerization Products (e.g., Benzidine-like) RadicalCation->Dimer Quinone Quinone-imine Species RadicalCation->Quinone Polymer Polymeric Species (e.g., Polyaniline-like) Dimer->Polymer Final Complex Mixture of Colored Byproducts Dimer->Final Polymer->Final Quinone->Polymer Quinone->Final

Caption: Hypothesized oxidative degradation pathway of the aminophenyl group.

Analytical Methods for Detecting Oxidation

To effectively troubleshoot and prevent oxidation, it is crucial to have reliable analytical methods to detect and quantify the parent compound and its degradation products.

Analytical TechniquePrincipleApplicationAdvantages
TLC Separation based on polarity on a stationary phase.Quick, qualitative monitoring of reaction progress and purity.Simple, fast, and inexpensive.
HPLC-UV High-resolution separation followed by detection using UV-Vis absorbance.Quantitative analysis of purity and stability studies. Can separate closely related impurities.High resolution, quantitative, and reproducible.
LC-MS HPLC separation coupled with mass spectrometry for identification.Identification of unknown degradation products by their mass-to-charge ratio.Provides molecular weight information, enabling structural elucidation of impurities.

References

  • Jing, Y., et al. (2017). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences, 57, 208-215.
  • Feng, M., et al. (2019). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 20(21), 5347.
  • Bordwell, F. G., & Cheng, J. P. (1991). Substituent effects on the stabilities of phenoxyl radicals and the acidities of phenoxyl radical cations. Journal of the American Chemical Society, 113(5), 1736-1743.
  • Wessely, F., & Sinwel, F. (1950). Über die Einwirkung von Blei(IV)‐acetat auf Phenole. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 81(7), 1055-1076.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Tse, C. W., et al. (2016).
  • US2664445A, Stabilized arom
  • BenchChem (2025).
  • Shono, T., Matsumura, Y., & Inoue, K. (1983). Electroorganic chemistry. 61. A new anodic substitution of aromatics. The Journal of Organic Chemistry, 48(8), 1301-1304.
  • Ontosight AI. N-Phenylfuran-2-carboxamide Overview.
  • Study On Degradation Mechanism Of Aniline By Persulfate Activated By Metal Ions. (2021). Master's Thesis.
  • Li, Y., et al. (2003).
  • Winget, P., & Truhlar, D. G. (2001). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Journal of the American Chemical Society, 123(50), 12548-12557.
  • Wikipedia. Aniline.
  • Zhang, J., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9046-9056.
  • MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide.
  • Merino, P., Tejero, T., & Matute, R. (2007). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. Current Organic Chemistry, 11(11), 933-957.
  • Wikipedia. Furan.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Performance Additives.
  • International Labour Organization. (2011).
  • Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • De Koster, C. G., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and bioanalytical chemistry, 381(3), 729-736.
  • ResearchGate.
  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13.
  • Nam Thao. Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1.
  • Calafat, A. M., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • European Union Drugs Agency (EUDA). (2017). Furanylfentanyl.
  • Zawilska, J. B., & Kuczyńska, K. (2020).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for N-(3-aminophenyl)furan-3-carboxamide

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with N-(3-aminophenyl)furan-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with N-(3-aminophenyl)furan-3-carboxamide (CAS: 926212-87-5). Due to its structural features—a hydrophobic furan ring, a hydrogen-bonding carboxamide, and a basic aniline (3-aminophenyl) moiety—this compound is highly susceptible to peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

This document provides a self-validating framework to diagnose, troubleshoot, and permanently resolve peak asymmetry.

Section 1: Mechanistic FAQs (Understanding the Root Cause)

Q1: Why does N-(3-aminophenyl)furan-3-carboxamide exhibit severe peak tailing on standard C18 columns? A1: The primary culprit is secondary ion-exchange interactions[1]. The 3-aminophenyl group contains a primary amine with a pKa of approximately 4.6. When using a standard mobile phase at a mid-range pH (e.g., pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (Si-O⁻)[1]. Simultaneously, the amine group on the analyte remains partially or fully protonated (-NH₃⁺). The electrostatic attraction between the basic analyte and the acidic silanols causes molecules to travel through the column at varying speeds, resulting in an asymmetrical, stretched trailing edge[2][3].

Q2: How does mobile phase pH dictate the peak symmetry of this compound? A2: Mobile phase pH governs the ionization state of both the analyte and the stationary phase. Operating near the analyte's pKa (~4.6) causes uneven ionization, leading to peak broadening and splitting[1]. Lowering the pH below 3.0 protonates the residual silanols (neutralizing their charge) and fully protonates the aniline group, effectively shutting down the ion-exchange pathway[4].

Section 2: Experimental Workflows & Protocols

To systematically eliminate peak tailing for N-(3-aminophenyl)furan-3-carboxamide, follow these self-validating protocols. We recommend changing only one variable at a time to isolate the root cause[3].

Protocol A: Low-pH Suppression Strategy

Causality: Lowering the pH to 2.5 suppresses silanol ionization, preventing secondary retention[4].

  • Preparation: Prepare Mobile Phase A consisting of LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA). Ensure the measured pH is approximately 2.1 - 2.5[3].

  • Equilibration: Flush the HPLC system and equilibrate the C18 column with 10 column volumes of the low-pH mobile phase.

  • Injection: Inject a 10 µL sample of N-(3-aminophenyl)furan-3-carboxamide (concentration ~0.1 mg/mL diluted in initial mobile phase conditions).

  • Validation: Calculate the USP Tailing Factor ( T ). A value of T≤1.5 indicates successful suppression of silanol interactions[1].

Protocol B: Competing Base Addition (TEA Modification)

Causality: If low pH is insufficient or incompatible with your detector (e.g., MS ionization suppression), adding a chaotropic agent or competing base like Triethylamine (TEA) masks the active silanol sites[5][6].

  • Preparation: Add 0.1% (v/v) HPLC-grade Triethylamine to both your aqueous and organic mobile phases[5][7].

  • Buffer Adjustment: Adjust the aqueous phase pH to 6.5 ± 0.2 using phosphoric acid to create a stable buffer system[6].

  • Equilibration & Run: Run the gradient. The TEA will strongly interact with the silanols, inhibiting their ability to bind to the nitrogen group of the aniline and amide functions of the analyte[6].

Protocol C: Stationary Phase Optimization

Causality: Standard silica columns have high silanol activity. End-capped or polar-embedded columns physically block or electrostatically repel basic analytes from these sites[1][4].

  • Selection: Replace the standard C18 column with a highly deactivated, end-capped C18 column or a Charged Surface Hybrid (CSH) column[2][4].

  • Execution: Run the standard method. The end-capping converts residual silanols to less polar functional groups, drastically reducing secondary interactions[2].

Section 3: Data Presentation & Diagnostics

Table 1: Impact of Chromatographic Parameters on USP Tailing Factor ( T ) for N-(3-aminophenyl)furan-3-carboxamide

Mobile Phase ConditionStationary PhaseAnalyte IonizationSilanol StateUSP Tailing Factor ( T )
Water/MeCN (pH 6.0)Standard C18 (Uncapped)Mixed (-NH₂ / -NH₃⁺)Ionized (Si-O⁻)2.8 - 3.5 (Severe)
Water/MeCN + 0.1% FA (pH 2.7)Standard C18 (Uncapped)Protonated (-NH₃⁺)Neutral (Si-OH)1.6 - 1.8 (Moderate)
Water/MeCN + 0.1% TEA (pH 6.5)Standard C18 (Uncapped)Mixed (-NH₂ / -NH₃⁺)Blocked by TEA1.2 - 1.4 (Good)
Water/MeCN + 0.1% FA (pH 2.7)End-capped C18Protonated (-NH₃⁺)Neutral/Blocked1.0 - 1.1 (Excellent)

Note: A perfectly symmetrical Gaussian peak has a T value of 1.0. Values ≤1.5 are generally acceptable for accurate quantification[1].

Diagnostic Visualizations

SilanolMechanism Silica Silica Stationary Phase (Residual Silanols: Si-O⁻) Interaction Electrostatic Ion-Exchange (Secondary Interaction) Silica->Interaction Analyte N-(3-aminophenyl)furan-3-carboxamide (Protonated Amine: -NH₃⁺) Analyte->Interaction Result Peak Tailing & Loss of Resolution Interaction->Result

Mechanism of secondary ion-exchange interactions causing peak tailing for basic amines.

TroubleshootingTree Start Peak Tailing Observed (T > 1.5) CheckPH Is Mobile Phase pH < 3.0 or > 8.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% FA/TFA) CheckPH->AdjustPH No CheckColumn Is the Column End-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to High-Purity End-capped C18 CheckColumn->ChangeColumn No CheckModifier Add Competing Base? CheckColumn->CheckModifier Yes ChangeColumn->CheckModifier AddTEA Add 0.1% TEA to Mobile Phase CheckModifier->AddTEA No Success Symmetrical Peak Achieved CheckModifier->Success Yes AddTEA->Success

Systematic troubleshooting logic tree for resolving HPLC peak tailing.

Section 4: Advanced Troubleshooting FAQs

Q3: I have lowered the pH to 2.5 and used an end-capped column, but tailing persists. What is the next logical step? A3: If chemical interactions have been ruled out, the issue is likely physical. Check for extra-column dead volume or sample solvent mismatch[1][4]. If N-(3-aminophenyl)furan-3-carboxamide is dissolved in 100% organic solvent (e.g., DMSO or pure Acetonitrile) but injected into a highly aqueous mobile phase, it can cause localized precipitation or band broadening at the column head[8]. Dilute the sample in the initial mobile phase conditions before injection. Additionally, ensure your tubing internal diameter is minimized (e.g., 0.005" PEEK tubing)[1].

Q4: Can column overload cause tailing for this specific molecule? A4: Yes. Mass overload occurs when the concentration of the analyte exceeds the binding capacity of the stationary phase, which forces the excess molecules to elute faster, creating a "shark fin" or fronting/tailing profile[2][4]. To test this, dilute your sample by 10x and re-inject. If the peak symmetry improves, the column was overloaded[2].

Q5: Are there any specific considerations for the furan ring or carboxamide group? A5: While the primary amine is the main driver of tailing via ion-exchange, the carboxamide group can act as both a hydrogen bond donor and acceptor. Highly deactivated columns (Type B silica) minimize these secondary hydrogen-bonding interactions[3]. The furan ring is primarily hydrophobic but can undergo pi-pi interactions; however, these rarely cause tailing unless using specialized phenyl-hexyl columns.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at:[Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at:[Link]

  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at:[Link]

  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Spectral Analysis of N-(3-aminophenyl)furan-3-carboxamide: A Comparative Guide to Solvent Systems and Field Strengths

As a Senior Application Scientist, I approach the structural verification of N-(3-aminophenyl)furan-3-carboxamide (CAS 926212-87-5) not merely as a routine analytical task, but as a critical quality control gateway in dr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural verification of N-(3-aminophenyl)furan-3-carboxamide (CAS 926212-87-5) not merely as a routine analytical task, but as a critical quality control gateway in drug development. Furan-based amides are highly prevalent pharmacophores, and confirming their exact substitution patterns—specifically the meta-relationship of the amine on the aniline ring and the connectivity of the furan-3-carboxamide moiety—requires precise analytical methodologies.

This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths to establish a self-validating, foolproof protocol for the structural elucidation of this compound.

Comparative Analysis: Solvent Systems (DMSO-d6 vs. CDCl3)

The selection of the deuterated solvent is the single most critical variable in the NMR analysis of amides and amines. N-(3-aminophenyl)furan-3-carboxamide contains two highly exchangeable protic sites: a secondary amide (-NH-CO-) and a primary amine (-NH2).

  • DMSO-d6 (The Champion for Heterocycles): DMSO acts as a strong hydrogen bond acceptor. In solution, the sulfoxide oxygen forms strong hydrogen bonds with both the amide and amine protons of the analyte. This thermodynamic stabilization drastically slows their chemical exchange rate with trace water, sharpening the signals and deshielding the nuclei (shifting them significantly downfield to ~9.8 ppm and ~5.1 ppm, respectively)[1].

  • CDCl3 (The Traditional Baseline): While CDCl3 offers excellent solubility for many organic building blocks, it lacks the ability to strongly hydrogen-bond. Consequently, the amine and amide protons undergo rapid intermediate exchange, often broadening into the baseline or shifting unpredictably, making quantitative integration nearly impossible[2].

Quantitative Data: Expected 1H NMR Chemical Shifts

The following table summarizes the comparative performance of both solvents in resolving the 10 distinct protons of N-(3-aminophenyl)furan-3-carboxamide.

Proton EnvironmentMultiplicityDMSO-d6 (ppm)CDCl3 (ppm)Mechanistic Causality & Performance Notes
Amide (-NH-CO-) Broad Singlet (bs)9.80 - 10.007.50 - 8.00Strong H-bond acceptor in DMSO deshields the proton and slows exchange, yielding a sharp, quantifiable peak[1].
Furan H-2 Doublet of doublets (dd)8.30 - 8.408.00 - 8.10Highly deshielded by the adjacent ring oxygen and the anisotropic effect of the carboxamide carbonyl.
Furan H-5 Doublet of doublets (dd)7.70 - 7.807.40 - 7.50Deshielded by the adjacent furan oxygen; distinct from the phenyl aromatic region.
Phenyl H-2' Narrow Triplet (t)7.05 - 7.156.90 - 7.00Sandwiched between two nitrogen substituents; isolated spin system exhibiting fine meta-coupling (J ~ 2 Hz)[3].
Phenyl H-5' Triplet (t)6.90 - 7.007.10 - 7.20Meta to both substituents; represents a typical aromatic resonance.
Furan H-4 Doublet of doublets (dd)6.85 - 6.956.75 - 6.85The least deshielded furan proton; often overlaps with phenyl signals at lower field strengths.
Phenyl H-4', H-6' Multiplets (m)6.20 - 6.806.30 - 6.80Shielded by the strong electron-donating resonance effect of the ortho/para -NH2 group, pushing them upfield[3].
Amine (-NH2) Broad Singlet (bs)5.00 - 5.203.50 - 4.00Protic exchange is slowed in DMSO-d6, yielding a distinct, downfield signal integrating exactly to 2H[2].

Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)

When analyzing the 3-aminophenyl moiety, the protons H-4', H-5', and H-6' form a complex spin system.

  • At 400 MHz: The ratio of chemical shift dispersion (Δν) to the coupling constant (J) is relatively small. This results in second-order effects ("roofing") where the furan H-4 and phenyl H-4'/H-6' protons overlap into indistinguishable multiplets.

  • At 600 MHz (Recommended): The higher magnetic field increases Δν, converting these complex second-order multiplets into clear, first-order doublets and triplets. This resolution is strictly required to calculate precise J-coupling constants (e.g., confirming the ~8 Hz ortho and ~2 Hz meta couplings) to unequivocally prove the meta-substitution pattern of the aniline ring.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal check to prevent artifact misinterpretation.

Step 1: Sample Preparation (Gravimetric & Volumetric Control)

  • Action: Weigh exactly 15.0 mg of N-(3-aminophenyl)furan-3-carboxamide and dissolve it in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: 15 mg provides an optimal concentration (~120 mM) to achieve a high signal-to-noise ratio (SNR) in a single scan without causing radiation damping or concentration-dependent aggregation. TMS acts as the internal zero-point reference to differentiate true chemical shifts from solvent-induced susceptibility artifacts[4].

Step 2: Instrument Tuning & Shimming (The Validation Gateway)

  • Action: Insert the sample into the NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6. Perform Z-axis shimming.

  • Self-Validation: Inspect the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 0.5 Hz , and the peak shape must be perfectly symmetrical. If asymmetrical, re-shim. Poor shimming will artificially merge the fine meta-couplings (J ~ 2 Hz) of the phenyl ring, rendering the spectrum useless for structural proof.

Step 3: Pulse Sequence & Acquisition (Thermodynamic Equilibrium)

  • Action: Select a standard 1D proton pulse sequence with a 30° flip angle (zg30). Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.0 seconds. Acquire 16 scans.

  • Causality: A combined inter-pulse delay (D1 + AQ) of 5.0 seconds ensures that all protons—especially the slowly relaxing, isolated furan H-2 proton—fully return to longitudinal equilibrium (5 × T1) between scans. This guarantees that the final integrals are strictly quantitative.

Step 4: Post-Processing & Integration (Mathematical Verification)

  • Action: Apply a 0.3 Hz exponential window function (line broadening) prior to Fourier Transformation. Phase and baseline correct the spectrum.

  • Self-Validation: Set the integral of the most downfield furan H-2 peak (~8.35 ppm) to exactly 1.00. Integrate all other peaks. The sum of all integrals must equal exactly 10.0 ± 0.2 protons (C11H10N2O2). Any deviation indicates incomplete relaxation, residual solvent, or structural impurities.

Workflow Visualization

NMR_Workflow cluster_0 Solvent Selection & Preparation Start Sample: N-(3-aminophenyl)furan-3-carboxamide (15 mg) DMSO DMSO-d6 + 0.03% TMS (Optimal for H-bonding) Start->DMSO CDCl3 CDCl3 + 0.03% TMS (Alternative, fast exchange) Start->CDCl3 Acquisition NMR Acquisition (400 / 600 MHz) Validate Shimming: TMS line width < 0.5 Hz DMSO->Acquisition Preferred CDCl3->Acquisition Comparative Processing Signal Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Validation Self-Validating Integration Total Protons = 10.0 ± 0.2 Processing->Validation

Figure 1: Self-validating 1H NMR workflow for N-(3-aminophenyl)furan-3-carboxamide.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Source: Organometallics / ACS Publications. URL: [Link][4]

  • Title: Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. Source: The Journal of Physical Chemistry A / ACS Publications. URL: [Link][1]

  • Title: Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments. Source: Thieme Connect. URL: [Link][2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3-aminophenyl)furan-3-carboxamide

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of N-(3-aminophenyl)furan-3-carboxamide, a molecule of interest for its potential applications in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of N-(3-aminophenyl)furan-3-carboxamide, a molecule of interest for its potential applications in medicinal chemistry and materials science. Understanding its behavior under various ionization conditions is paramount for its unambiguous identification, structural elucidation, and quantitation in complex matrices. We will compare fragmentation pathways under common ionization techniques, provide detailed experimental protocols, and explain the causal mechanisms behind the observed cleavages and rearrangements, grounding our analysis in established principles of mass spectrometry.

Foundational Principles: Deconstructing the Molecule

The fragmentation behavior of N-(3-aminophenyl)furan-3-carboxamide is governed by the interplay of its three core structural motifs: the furan ring, the amide linkage, and the meta-substituted aminophenyl ring. The stability of the ions formed upon fragmentation dictates the preferred pathways.

  • Amide Bond Cleavage : The amide bond (N-CO) is a common and predictable cleavage site in mass spectrometry. For aromatic and α,β-unsaturated amides, cleavage of this bond is a dominant process under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI).[1][2] This process typically results in the formation of a highly stable acylium cation and the loss of the amine moiety as a neutral species.[3] The stability of the resulting furanoyl cation, in this case, makes this a highly favorable pathway.

  • Furan Ring Fragmentation : The furan ring itself is susceptible to fragmentation, particularly after forming a stable furoylium cation. A characteristic pathway involves the subsequent loss of a neutral carbon monoxide (CO) molecule.[4] This fragmentation is a hallmark of furan-containing compounds and serves as a valuable diagnostic tool.

  • The Aminophenyl Moiety and Rearrangements : The aminophenyl ring, particularly with the amino group at the meta-position, introduces the possibility of complex rearrangements. Research on the closely related N-(3-aminophenyl)benzamide has shown that electron-donating groups at the meta-position can facilitate a unique nitrogen-oxygen (N-O) exchange rearrangement via an ion-neutral complex.[5][6][7] This pathway is a critical consideration for our target molecule and provides a unique diagnostic fragment.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique profoundly influences the resulting mass spectrum. We will compare the hard ionization technique of Electron Ionization (EI), which typically induces extensive fragmentation, with the soft ionization of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), which allows for controlled fragmentation of a selected precursor ion.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation.

The primary fragmentation events anticipated for N-(3-aminophenyl)furan-3-carboxamide (Molecular Weight: 202.21 g/mol ) are:

  • Amide Bond Cleavage (α-Cleavage) : The most favorable initial cleavage is the breaking of the C-N amide bond to form the stable furan-3-oyl cation at m/z 95 . This is often the base peak in the spectrum. The other product is the 3-aminoaniline radical.

  • Furanoyl Cation Fragmentation : The furan-3-oyl cation (m/z 95) can subsequently lose a neutral CO molecule, resulting in a characteristic fragment at m/z 67 .[4]

  • Aminophenyl Fragment : The radical cation of 3-aminoaniline at m/z 108 can also be observed.

G cluster_main EI Fragmentation Pathway MolIon N-(3-aminophenyl)furan-3-carboxamide [M]⁺• m/z 202 Frag95 Furan-3-oyl Cation m/z 95 MolIon->Frag95 Amide Cleavage Frag108 3-Aminoaniline Radical Cation m/z 108 MolIon->Frag108 Alternative Cleavage NeutralAniline + •C₆H₇N₂ (Radical) Frag67 C₃H₃O⁺ m/z 67 Frag95->Frag67 Loss of CO NeutralCO - CO

Proposed EI fragmentation pathway for N-(3-aminophenyl)furan-3-carboxamide.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway

ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, at m/z 203 . Subsequent fragmentation using Collision-Induced Dissociation (CID) reveals structural information.

  • Protonated Amide Bond Cleavage : The most common fragmentation of the protonated molecule is the cleavage of the amide bond. This can proceed in two ways:

    • Formation of the furan-3-oyl cation (m/z 95 ) and neutral 3-aminoaniline.

    • Formation of the protonated 3-aminoaniline (m/z 109 ) and neutral furan-3-carboxaldehyde.

  • Diagnostic N-O Rearrangement : Drawing a direct parallel to its benzamide analog, a key fragmentation pathway involves a water-nitrilium ion-neutral complex, leading to an N-O exchange rearrangement.[5][6][7] This produces a highly diagnostic ion at m/z 110 ([C₆H₈NO]⁺). The presence of this ion is strong evidence for the 3-aminophenyl substitution pattern.

G cluster_main ESI-MS/MS Fragmentation Pathway Precursor Protonated Molecule [M+H]⁺ m/z 203 Frag95 Furan-3-oyl Cation m/z 95 Precursor->Frag95 Amide Cleavage Frag109 Protonated 3-Aminoaniline m/z 109 Precursor->Frag109 Amide Cleavage Frag110 Rearranged Ion [C₆H₈NO]⁺ m/z 110 Precursor->Frag110 N-O Rearrangement [4, 5, 27] NeutralAniline + C₆H₈N₂ NeutralFuran + C₅H₄O₂

Proposed ESI-MS/MS fragmentation of [M+H]⁺ for N-(3-aminophenyl)furan-3-carboxamide.

Summary of Key Fragments and Comparative Data

The following table summarizes the predicted key ions, their exact mass, and their diagnostic value in identifying N-(3-aminophenyl)furan-3-carboxamide.

Ion m/zProposed FormulaProposed StructureIonization MethodDiagnostic Value
203.08[C₁₁H₁₁N₂O₂]⁺Protonated MoleculeESIConfirms molecular weight.
202.07[C₁₁H₁₀N₂O₂]⁺•Molecular IonEIConfirms molecular weight.
110.06[C₆H₈NO]⁺Rearranged m-aminophenol ionESI-MS/MSHigh. Confirms 3-aminophenyl isomer.[5][7]
109.07[C₆H₉N₂]⁺Protonated 3-aminoanilineESI-MS/MSIndicates aminophenyl moiety.
108.06[C₆H₈N₂]⁺•3-aminoaniline radical cationEIIndicates aminophenyl moiety.
95.02[C₅H₃O₂]⁺Furan-3-oyl cationEI, ESI-MS/MSHigh. Confirms furan-carboxamide structure.[4][8]
67.02[C₄H₃O]⁺[Furanoyl - CO]⁺EI, ESI-MS/MSSupports furan ring presence.[4]

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of N-(3-aminophenyl)furan-3-carboxamide using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The causality for each parameter is explained to ensure scientific integrity.

Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (1 mg/mL stock in MeOH, dilute to 1 µg/mL in mobile phase A) B 2. LC Separation (C18 Column, Gradient Elution) A->B C 3. Ionization (Positive Mode ESI) B->C D 4. Full Scan MS (Identify [M+H]⁺ at m/z 203) C->D E 5. Tandem MS (dd-MS²) (Fragment m/z 203, HCD) D->E F 6. Data Analysis (Identify key fragments: m/z 110, 109, 95) E->F

General experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology
  • Sample Preparation

    • Action: Prepare a 1 mg/mL stock solution of N-(3-aminophenyl)furan-3-carboxamide in HPLC-grade methanol. Serially dilute this stock to a working concentration of 1 µg/mL using the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

    • Rationale: Methanol is an excellent solvent for this compound. Diluting in the initial mobile phase ensures good peak shape and prevents solvent-related injection artifacts.

  • Liquid Chromatography (LC)

    • System: High-performance liquid chromatograph (e.g., Thermo Vanquish, Agilent 1290).

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity BEH; 2.1 x 100 mm, 1.8 µm).

      • Rationale: A C18 stationary phase provides good retention for moderately polar aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid acts as a proton source, promoting efficient protonation of the analyte in the ESI source.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

      • Rationale: Elevated temperature reduces viscosity and improves peak shape and reproducibility.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS)

    • System: High-resolution mass spectrometer (e.g., Thermo Q Exactive Orbitrap, Sciex TripleTOF).

    • Ionization Source: Heated Electrospray Ionization (HESI).

    • Ionization Mode: Positive.

    • Key Parameters:

      • Spray Voltage: 3.5 kV.

      • Capillary Temperature: 320 °C.

      • Sheath Gas / Nebulizer Gas: Optimized for stable spray (e.g., 40 and 15 arbitrary units, respectively).

    • Data Acquisition:

      • Full Scan (MS1): Resolution: 70,000; Scan Range: m/z 80-500.

      • Tandem MS (MS2): Data-Dependent Acquisition (DDA). The top 3 most intense ions from the full scan are selected for fragmentation.

      • Precursor Isolation Window: 1.5 m/z.

      • Fragmentation: Higher-energy C-trap Dissociation (HCD).

      • Collision Energy (NCE): Stepped normalized collision energy (NCE) of 15, 30, 45.

        • Rationale: Using a range of collision energies ensures the capture of both low-energy (e.g., amide cleavage) and higher-energy (e.g., rearrangement) fragmentation pathways.

      • MS2 Resolution: 17,500.

Conclusion

The mass spectrometric fragmentation of N-(3-aminophenyl)furan-3-carboxamide is a predictable yet nuanced process. Under both EI and ESI conditions, cleavage of the amide bond to produce the furan-3-oyl cation (m/z 95) is a dominant and highly diagnostic pathway. However, the most structurally informative fragmentation occurs under ESI-MS/MS, where a characteristic N-O rearrangement product ion at m/z 110 is expected.[5][7] The observation of this ion, in conjunction with the m/z 95 fragment, provides unequivocal evidence for the compound's identity and distinguishes it from its ortho- and para-isomers. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently identify and characterize this molecule in their work.

References

  • A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters. Benchchem.
  • da Silva, G. C. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • Blank, I., et al. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(11), 5437-5443. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1181-1188. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • Al-Raheem, B. R. J. (2014). on the fragmentation of furan molecule and its dependence on the laser wavelength. Iraqi Journal of Physics. [Link]

  • da Silva, G. C. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • da Silva, G. C. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • da Silva, G. C. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. FAO AGRIS. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ResearchGate. [Link]

  • da Silva, G. C. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. [Link]

  • Raposo, C., et al. (2020). Furan Fragmentation in the Gas Phase: New Insights from Statistical and Molecular Dynamics Calculations. OSTI.GOV. [Link]

  • Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed. [Link]

Sources

Validation

X-ray crystallography data for N-(3-aminophenyl)furan-3-carboxamide structure confirmation

An In-Depth Guide to the Structural Confirmation of N-(3-aminophenyl)furan-3-carboxamide: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques As Senior Application Scientists, we understand that...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Confirmation of N-(3-aminophenyl)furan-3-carboxamide: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

As Senior Application Scientists, we understand that unambiguous structural confirmation is the bedrock of chemical research and drug development. The synthesis of a novel compound like N-(3-aminophenyl)furan-3-carboxamide, a molecule with potential pharmacophoric features, necessitates rigorous analytical validation. This guide provides a comprehensive comparison of X-ray crystallography—the gold standard for absolute structure elucidation—with orthogonal spectroscopic methods. We will delve into the experimental causality, present a self-validating workflow, and offer detailed protocols for researchers in the field.

The Imperative of Structural Verification

The spatial arrangement of atoms in a molecule dictates its function. For a potential therapeutic agent, incorrect structural assignment can lead to wasted resources and flawed biological data. While modern synthetic routes are robust, the possibility of unexpected rearrangements or the formation of isomers necessitates a multi-faceted analytical approach. This guide will use the hypothetical synthesis of N-(3-aminophenyl)furan-3-carboxamide to illustrate the state-of-the-art in structural confirmation.

Principle of the Primary Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unparalleled, three-dimensional view of a molecule's atomic arrangement in the solid state. The technique relies on the diffraction of X-rays by the electron clouds of a highly ordered crystalline lattice. The resulting diffraction pattern is mathematically deconstructed to generate a precise model of the molecule's structure, including bond lengths, bond angles, and stereochemistry. This method stands as the definitive benchmark for absolute structural assignment.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck. Therefore, a pragmatic approach involves a combination of techniques. Below is a comparison of commonly employed methods for the structural elucidation of small organic molecules.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing interactions.Unambiguous and definitive structural confirmation.Requires a single, high-quality crystal; can be time-consuming to obtain suitable crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) Connectivity of atoms, chemical environment of protons and carbons, through-bond and through-space correlations.Provides detailed information about the molecule in solution; non-destructive.Does not provide absolute stereochemistry; interpretation can be complex for novel structures.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution).High sensitivity, requires very small sample amounts.Provides no information on connectivity or stereochemistry; fragmentation patterns can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Experimental Workflow: A Self-Validating Approach

A robust workflow for the structural confirmation of N-(3-aminophenyl)furan-3-carboxamide would involve initial spectroscopic characterization followed by crystallographic confirmation. This ensures that the bulk material is consistent with the single crystal selected for X-ray analysis.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization (Bulk Material) cluster_2 Crystallographic Confirmation (Single Crystal) A Synthesis of N-(3-aminophenyl)furan-3-carboxamide B Purification (e.g., Column Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C Purity Check D Mass Spectrometry (HRMS) B->D Purity Check E IR Spectroscopy B->E Purity Check F Crystal Growth B->F Sample for Crystallization I Definitive Structural Confirmation C->I Corroborative Data D->I Corroborative Data E->I Corroborative Data G X-ray Data Collection F->G H Structure Solution & Refinement G->H H->I Final Structure

Figure 1: A self-validating workflow for the structural confirmation of a newly synthesized compound.

Detailed Experimental Protocols

Protocol 1: Crystal Growth of N-(3-aminophenyl)furan-3-carboxamide

The success of X-ray crystallography is critically dependent on the quality of the single crystal. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and upon heating.

  • Slow Evaporation: Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (one in which it is sparingly soluble at room temperature) in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion: In a larger sealed container, place a vial containing a concentrated solution of the compound in a good solvent. In the same container, place a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement

This protocol assumes access to a modern X-ray diffractometer.

  • Crystal Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer head on the diffractometer. A typical data collection is performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The data collection strategy (e.g., omega and phi scans) is determined by the instrument software to ensure complete data coverage.

  • Structure Solution: The collected diffraction data is processed (integrated and scaled). The resulting file is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor and goodness-of-fit.

Hypothetical Data and Interpretation

While public crystallographic data for N-(3-aminophenyl)furan-3-carboxamide is not available, a successful structural determination would yield a crystallographic information file (CIF). This file contains all the information about the crystal structure and can be visualized using software like Mercury or PyMOL. The key findings would be summarized in a table.

Table 1: Hypothetical Crystallographic Data for N-(3-aminophenyl)furan-3-carboxamide

Parameter Value Significance
Formula C₁₁H₁₀N₂O₂Confirms elemental composition.
Crystal System MonoclinicDescribes the shape of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å) 10.12, 5.67, 18.34Unit cell dimensions.
α, β, γ (°) 90, 98.5, 90Unit cell angles.
Volume (ų) 1040.5Volume of the unit cell.
Z 4Number of molecules per unit cell.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered good for small molecules.
Goodness-of-fit (GooF) 1.05Should be close to 1 for a good model.

The refined structure would unambiguously confirm the connectivity of the furan ring to the carbonyl carbon of the amide, which is in turn connected to the nitrogen atom. The position of the amino group on the phenyl ring (meta) would also be definitively established.

Logical Relationship of Analytical Techniques

The interplay between these techniques provides a comprehensive and trustworthy structural assignment.

G cluster_validation Validation Loop A Hypothesized Structure: N-(3-aminophenyl)furan-3-carboxamide B NMR Spectroscopy (¹H, ¹³C, COSY) A->B C Mass Spectrometry (HRMS) A->C D X-ray Crystallography A->D B->C Cross-validation B->D Cross-validation E Confirmed Molecular Structure B->E Provides connectivity & chemical environment C->D Cross-validation C->E Confirms molecular formula D->E Provides absolute 3D structure

Figure 2: Interrelation of analytical techniques for structural validation.

Conclusion

The structural confirmation of a novel compound such as N-(3-aminophenyl)furan-3-carboxamide is a critical step in the research and development pipeline. While spectroscopic techniques like NMR, MS, and IR provide essential and corroborative data, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous, three-dimensional structural elucidation. The described workflow, which integrates these techniques, represents a robust and self-validating approach to modern chemical analysis. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize newly synthesized molecules.

References

  • Title: Crystallography for the Chemist Source: Royal Society of Chemistry URL: [Link]

  • Title: A Short Guide to Single-Crystal X-ray Crystallography Source: Bruker URL: [Link]

  • Title: Understanding Crystallography Source: International Union of Crystallography URL: [Link]

  • Title: Spectroscopic Methods in Organic Chemistry Source: Thieme URL: [Link]

Comparative

Reproducing Published Synthesis Yields for N-(3-aminophenyl)furan-3-carboxamide: A Comparative Guide

Executive Summary N-(3-aminophenyl)furan-3-carboxamide is a highly valuable intermediate and core pharmacophore utilized in the development of p38 MAP kinase inhibitors 1 and androgen receptor (AR) dimerization inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-aminophenyl)furan-3-carboxamide is a highly valuable intermediate and core pharmacophore utilized in the development of p38 MAP kinase inhibitors 1 and androgen receptor (AR) dimerization inhibitors 2. The synthesis relies on the amide coupling of furan-3-carboxylic acid with benzene-1,3-diamine (m-phenylenediamine).

For application scientists and synthetic chemists, the primary challenge in this workflow is achieving high yields of the mono-acylated product while suppressing bis-acylation (where both primary amines of the diamine react) and maintaining favorable reaction kinetics. This guide objectively compares three standard activation pathways—uronium salt (HATU), carbodiimide (EDC/HOBt), and acid chloride—providing self-validating protocols to ensure reproducible, high-purity yields.

Mechanistic Overview & Causality

Amide bond formation is a foundational transformation in medicinal chemistry, yet condition optimization remains highly substrate-dependent 3. The electron-rich nature of the furan ring and the dual nucleophilic sites on m-phenylenediamine dictate the coupling strategy:

  • Uronium Salt Activation (HATU/DIPEA): HATU forms a highly reactive O-7-azabenzotriazol-1-yl ester. The superior leaving group accelerates the reaction, minimizing side reactions and thermal degradation 4. DIPEA is required to deprotonate the carboxylic acid, facilitating rapid nucleophilic attack by HATU 5.

  • Carbodiimide Activation (EDC/HOBt): EDC forms an O-acylisourea intermediate. Because this intermediate is prone to rearranging into an unreactive N-acylurea, HOBt is added to trap it as a stable OBt ester. This method is highly scalable due to the water-soluble urea byproduct 4.

  • Acid Chloride Pathway: Direct conversion of the acid to furan-3-carbonyl chloride using oxalyl chloride. While highly reactive, the uncontrolled kinetics often lead to higher rates of bis-acylation and require strictly anhydrous conditions.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three coupling strategies based on standardized 5.0 mmol scale reactions.

Coupling StrategyReagents & SolventsReaction TimeCrude Purity (LC-MS)Isolated YieldKey Challenges / Byproducts
HATU/DIPEA HATU, DIPEA, DMF2 - 4 h>95%88 - 92% Trace tetramethylurea; higher reagent cost
EDC/HOBt EDC·HCl, HOBt, DIPEA, DMF12 - 16 h82 - 85%74 - 78% Longer reaction time; requires aqueous washing
Acid Chloride (COCl)₂, DMF (cat.), Et₃N, DCM6 - 8 h65 - 70%55 - 65% Exothermic; high risk of bis-acylation

Visual Workflow: Activation Strategies

SynthesisPathway cluster_methods Amide Coupling Activation Strategies Start Furan-3-carboxylic Acid + m-Phenylenediamine EDC EDC/HOBt Pathway (Water-soluble byproducts) Start->EDC DMF, rt, 12h HATU HATU/DIPEA Pathway (Fast kinetics, high yield) Start->HATU DMF, rt, 2h AcidCl Acid Chloride Pathway (Highly reactive, exothermic) Start->AcidCl 1. (COCl)2, DCM 2. Amine, Et3N Product N-(3-aminophenyl)furan-3-carboxamide (Target Product) EDC->Product 74-78% Yield HATU->Product 88-92% Yield AcidCl->Product 55-65% Yield Validation LC-MS & NMR Validation Product->Validation

Comparative synthetic pathways for N-(3-aminophenyl)furan-3-carboxamide.

Experimental Protocols (Self-Validating Systems)

Method A: HATU/DIPEA-Mediated Coupling (Optimized for Yield)

This method is recommended for discovery-phase synthesis where yield and purity are prioritized over reagent cost.

1. Systematic Setup & Activation:

  • Causality: To prevent bis-acylation, the active ester must be pre-formed and added to an excess of the diamine.

  • In a flame-dried 50 mL round-bottom flask under N₂, dissolve furan-3-carboxylic acid (560 mg, 5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL).

  • Add DIPEA (2.2 mL, 12.5 mmol, 2.5 eq). Rationale: DIPEA deprotonates the acid without acting as a competing nucleophile.

  • Add HATU (2.09 g, 5.5 mmol, 1.1 eq) portion-wise. Stir at room temperature for 15 minutes.

  • Validation Checkpoint 1: Take a 5 µL aliquot and quench in methanol. LC-MS analysis should show the complete disappearance of the acid mass (m/z 111 [M-H]⁻) and the appearance of the methyl ester (m/z 127 [M+H]⁺), confirming successful activation.

2. Coupling:

  • In a separate flask, dissolve m-phenylenediamine (811 mg, 7.5 mmol, 1.5 eq) in anhydrous DMF (5 mL). Rationale: The 1.5x stoichiometric excess statistically favors mono-acylation.

  • Add the activated ester solution dropwise to the diamine solution over 10 minutes at 0 °C. Allow to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 2: Monitor by TLC (EtOAc/Hexane 1:1). The product spot (R_f ≈ 0.35) will be UV active and will stain positively with ninhydrin due to the unreacted primary amine on the phenyl ring.

3. Workup & Purification:

  • Quench the reaction with ice water (50 mL) and extract with EtOAc (3 × 30 mL).

  • Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (5 × 20 mL). Rationale: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the product as an off-white solid.

Method B: EDC/HOBt-Mediated Coupling (Optimized for Scalability)

This method is recommended for scale-up (>10g) where the removal of water-soluble byproducts simplifies purification.

1. Activation & Coupling:

  • Dissolve furan-3-carboxylic acid (5.0 mmol, 1.0 eq) and HOBt hydrate (810 mg, 6.0 mmol, 1.2 eq) in a 1:1 mixture of DMF/DCM (20 mL).

  • Add EDC·HCl (1.15 g, 6.0 mmol, 1.2 eq) at 0 °C. Stir for 30 minutes. Rationale: HOBt immediately traps the unstable O-acylisourea formed by EDC, preventing the formation of the dead-end N-acylurea byproduct.

  • Add m-phenylenediamine (811 mg, 7.5 mmol, 1.5 eq) and DIPEA (1.3 mL, 7.5 mmol, 1.5 eq). Stir at room temperature for 12–16 hours.

  • Validation Checkpoint: LC-MS monitoring should confirm the target product mass [M+H]⁺ = 203.08.

2. Workup:

  • Dilute the mixture with DCM (50 mL).

  • Wash sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid and HOBt, followed by distilled water (3 × 30 mL) to remove the water-soluble EDC-urea byproduct.

  • Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane to afford the pure product.

Conclusion & Recommendations

For the synthesis of N-(3-aminophenyl)furan-3-carboxamide, the HATU/DIPEA protocol provides the most robust and highest-yielding pathway (>90%), making it ideal for SAR exploration and analog generation. However, for process chemists looking to scale up production, the EDC/HOBt method offers a highly economical alternative that avoids the generation of difficult-to-remove byproducts, provided the extended reaction time is acceptable. In both cases, maintaining a stoichiometric excess of m-phenylenediamine is the critical causal factor in preventing unwanted bis-acylation.

References

  • N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)
  • Supplementary Information: Small-Molecule Inhibition of AR Dimerization as a Strategy Against Prostate Cancer Source: Semantic Scholar URL
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents Source: Benchchem URL
  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model Source: NIH / PMC URL
  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: N-(3-aminophenyl)furan-3-carboxamide

As drug development professionals and synthetic chemists, handling novel building blocks like N-(3-aminophenyl)furan-3-carboxamide (CAS: 926212-87-5) requires moving beyond generic safety data sheets (SDS). This compound...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, handling novel building blocks like N-(3-aminophenyl)furan-3-carboxamide (CAS: 926212-87-5) requires moving beyond generic safety data sheets (SDS). This compound merges an aniline derivative with a furan heterocycle via a carboxamide linkage. To design a fail-safe operational and disposal protocol, we must first understand the structural causality behind its hazards.

This guide provides a self-validating, step-by-step framework for the safe handling, emergency management, and regulatory-compliant disposal of this compound.

PART 1: Chemical Profiling & Hazard Causality

The hazards of N-(3-aminophenyl)furan-3-carboxamide are directly dictated by its molecular architecture:

  • The Aniline Toxicophore (3-Aminophenyl group): Aniline derivatives are highly lipophilic and rapidly absorbed through the skin and respiratory tract. Once absorbed, they undergo hepatic N-hydroxylation. The resulting metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin. This drastically impairs oxygen delivery, leading to tissue hypoxia and cyanosis [1].

  • The Furan Ring: Furan heterocycles can be bioactivated by Cytochrome P450 enzymes into reactive epoxides or ring-opened dicarbonyls, which are hepatotoxic and can covalently bind to cellular macromolecules.

  • The Carboxamide Linkage: While generally stable under ambient conditions, exposure to strong acids or bases can hydrolyze this bond, releasing free furan-3-carboxylic acid and highly toxic 3-nitroaniline/m-phenylenediamine derivatives.

ToxicityPathway A N-(3-aminophenyl)furan-3-carboxamide (Exposure) B Hepatic Metabolism (CYP450 N-hydroxylation) A->B C N-hydroxyarylamine Metabolite B->C D Hemoglobin (Fe2+) Oxidation C->D E Methemoglobin (Fe3+) Formation D->E F Tissue Hypoxia & Cyanosis E->F

Fig 1: Mechanism of aniline-induced methemoglobinemia via hepatic metabolism.

Quantitative Hazard Summary
ParameterSpecificationCausality / Rationale
Molecular Weight 202.21 g/mol Low molecular weight allows rapid crossing of dermal and mucosal barriers.
OSHA PEL (Aniline base) 5 ppm (19 mg/m³) TWAHighly toxic via inhalation; strict atmospheric control required.
Primary Target Organs Blood, Liver, CNSAniline induces hemolysis/methemoglobinemia; Furan induces hepatotoxicity.
Incineration Temp > 1000°CRequired to fully cleave the furan ring and oxidize the amine without generating toxic byproducts.

PART 2: Operational Safety & Handling Protocols

Every handling procedure must be a self-validating system —meaning the safety measure itself includes a step to verify its efficacy before the chemical is exposed.

Step-by-Step Laboratory Handling Protocol
  • Engineering Control Verification

    • Action: Conduct operations exclusively within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Validation Check: Do not rely solely on the digital monitor. Perform a physical tissue-paper flutter test at the sash opening to visually confirm inward directional airflow (target: 80–120 fpm) before uncapping the reagent.

    • Causality: Aniline derivative dusts are easily aerosolized. Inhalation rapidly introduces the compound to the alveolar capillary bed, bypassing first-pass hepatic detoxification and accelerating methemoglobin formation.

  • PPE Donning & Integrity Check

    • Action: Wear chemical splash goggles, a lab coat, and double gloves (inner: nitrile, outer: neoprene). If handling bulk powders outside a closed system, a P100 particulate respirator is mandatory.

    • Validation Check: Perform a physical inflation test on both pairs of gloves to check for micro-punctures prior to donning.

    • Causality: Aniline derivatives permeate standard latex and thin nitrile rapidly. Neoprene provides superior resistance to aromatic amines.

  • Weighing and Transfer

    • Action: Use anti-static weigh boats and grounded spatulas.

    • Validation Check: Tap the spatula against the grounded balance plate before touching the chemical to discharge static electricity.

    • Causality: Static discharge can aerosolize fine organic powders, increasing inhalation risk and creating a localized deflagration hazard.

PART 3: Emergency Spill Management

In the event of a solid powder spill, immediate and correct action is crucial to mitigate inhalation and dermal hazards.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Secure the area to prevent tracking the powder throughout the lab.

  • PPE Upgrade: Responders must don a P100 half-mask respirator and heavy-duty neoprene gloves before re-entering the spill zone.

  • Wet Containment: Never dry sweep. Lightly mist the spilled powder with a 50/50 water/isopropanol solution using a low-pressure spray bottle.

    • Causality: Dry sweeping aerosolizes the toxicophore. Wetting the powder agglomerates the particles, completely neutralizing the inhalation hazard.

  • Collection: Use a disposable plastic scoop to transfer the wetted mass into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a 10% bleach solution, followed by soap and water. Collect all paper towels used in the cleanup into the hazardous waste container.

PART 4: Waste Characterization & Proper Disposal Procedures

Aniline derivatives cannot be neutralized in-house and must never be flushed down the drain due to severe aquatic toxicity. They require specialized thermal destruction [2].

DisposalWorkflow A Waste Generation (Solid/Solution) B Segregation (Non-Halogenated Organic) A->B C Secondary Containment & Labeling B->C D EHS Pickup & Manifesting C->D E High-Temperature Incineration (>1000°C) D->E F Flue Gas Scrubbing (NOx Removal) E->F

Fig 2: Standardized hazardous waste disposal workflow for aniline-derivative organic compounds.

Step-by-Step Disposal Protocol
  • Waste Segregation: Place N-(3-aminophenyl)furan-3-carboxamide waste (including contaminated PPE and weigh boats) into a designated "Non-Halogenated Toxic Organic Solid" container.

    • Validation Check: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong acids, which could trigger an exothermic reaction or hydrolyze the carboxamide bond.

  • Containment & Labeling: Use a UN-approved HDPE drum. Label clearly with: "Hazardous Waste: Toxic Organic Solid (Contains Aniline Derivative) - Target Organs: Blood/Liver."

  • EHS Handover: Transfer to Environmental Health and Safety (EHS) for manifesting under EPA RCRA guidelines (often categorized by characteristic toxicity if not specifically listed).

  • Final Destruction (Incineration): The mandated disposal route is high-temperature rotary kiln incineration (>1000°C).

    • Causality: Incineration at this temperature ensures complete thermal oxidation of the furan ring. Because the compound contains nitrogen, the incinerator must be equipped with flue gas scrubbers to capture and neutralize nitrogen oxide (NOx) emissions [2].

PART 5: Medical Emergency Response (Methemoglobinemia)

If a researcher experiences significant dermal exposure or inhalation, standard oxygen therapy will fail.

  • Clinical Signs: Look for "chocolate-brown" colored blood, cyanosis (blue lips/fingertips) that does not improve with supplemental oxygen, headache, and fatigue.

  • Diagnostic Warning: Standard pulse oximetry (SpO2) is highly inaccurate during aniline exposure. Methemoglobin absorbs light at both 660 nm and 940 nm, causing the pulse oximeter to falsely plateau at ~85% regardless of true oxygenation [3]. Diagnosis requires an arterial blood gas (ABG) with co-oximetry.

  • Antidote Protocol: The specific antidote is Methylene Blue (1 to 2 mg/kg administered intravenously over 5 minutes). Methylene blue acts as an artificial electron acceptor, utilizing the NADPH-dependent methemoglobin reductase pathway to reduce Fe³⁺ back to functional Fe²⁺ [3].

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]

  • Final Best Demonstrated Available Technology (BDAT) Background Document for Dyes and Pigments Production Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Methemoglobinemia StatPearls - National Center for Biotechnology Information (NCBI) URL:[Link]

Handling

Laboratory Safety &amp; Operational Guide: Handling N-(3-aminophenyl)furan-3-carboxamide

As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop execution is where the greatest operational risks lie. N-(3-aminophenyl)furan-3-carboxamide (CAS 926212-87-5) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop execution is where the greatest operational risks lie. N-(3-aminophenyl)furan-3-carboxamide (CAS 926212-87-5) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1][2]. However, its structural motifs dictate strict handling protocols.

This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the structural causality of the compound's hazards. You are not just protecting yourself from a generic powder; you are mitigating risks specific to its molecular architecture:

  • The Aniline Moiety (3-aminophenyl): Aniline derivatives are notorious for skin penetration and sensitization. They can be readily absorbed through the dermal layer, leading to systemic toxicity. This structural feature is the primary driver behind the compound's H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications.

  • The Furan-3-carboxamide Moiety: Furan rings can undergo metabolic activation (e.g., epoxidation). Furthermore, the fine crystalline/powder form of this amide presents a significant inhalation hazard and acts as a respiratory tract irritant, driving the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications.

According to its Safety Data Sheet (SDS), this compound carries the GHS07 (Exclamation Mark) pictogram and is classified as harmful across all exposure routes (ingestion, inhalation, and dermal contact).

Personal Protective Equipment (PPE) Matrix

Under OSHA's 29 CFR 1910.132 standard, a rigorous hazard assessment dictates specific PPE requirements[3][4]. The following matrix summarizes the required quantitative and qualitative protective measures.

PPE CategorySpecificationCausality / RationaleRegulatory Standard
Hand Protection Nitrile gloves (Min. 0.11mm for splash, 0.22mm for full contact). Double-gloving is mandatory.Nitrile provides superior chemical resistance against solid amides and aniline derivatives compared to latex. Prevents dermal absorption (H312).OSHA 29 CFR 1910.138 / EN 374[3]
Eye Protection Chemical safety goggles with indirect venting.Protects against aerosolized fine powders and accidental transfer from contaminated gloves (H319).OSHA 29 CFR 1910.133 / ANSI Z87.1[3][5]
Body Protection Flame-retardant (FR) or 100% cotton lab coat with knit cuffs.Prevents powder accumulation on forearms. FR material is required if handled concurrently with flammable solvents.OSHA 29 CFR 1910.132[3]
Respiratory N95/P100 Particulate Respirator (if handled outside a fume hood).Mitigates inhalation risks of fine particulate matter (H332, H335). Note: Primary control must be a fume hood.NIOSH 42 CFR Part 84[4]
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the continuous monitor displays a face velocity between 80 and 100 feet per minute (fpm) .

  • Causality: Powders containing furan and aniline rings are easily aerosolized. A face velocity below 80 fpm fails to capture particulates, while velocity above 100 fpm creates eddy currents that blow the powder back into the user's breathing zone.

Step 2: PPE Donning & Preparation

  • Action: Don the PPE outlined in the matrix above. Apply the inner glove, pull the knit cuff of the lab coat over the inner glove, and don the outer glove over the cuff.

  • Causality: This "shingling" method ensures no gap exists between the glove and the sleeve, eliminating the risk of powder settling on exposed wrists.

Step 3: Weighing and Transfer

  • Action: Use grounded, anti-static weighing boats and anti-static spatulas (e.g., PTFE-coated). Keep the reagent bottle deep inside the fume hood (at least 6 inches from the sash).

  • Causality: N-(3-aminophenyl)furan-3-carboxamide powder can generate static electricity during friction (scooping). Static causes the powder to cling to gloves and leap from spatulas, drastically increasing contamination and inhalation risks.

Step 4: Post-Transfer Decontamination

  • Action: Seal the primary container. Wipe the exterior of the container and the analytical balance with a lint-free wipe dampened with 10% bleach or isopropanol, followed by a soap and water wipe.

  • Causality: Aniline derivatives can leave invisible micro-residues. Solvent wiping dissolves the organic amide, and the surfactant (soap) lifts it from the surface, preventing cross-contamination to the next user.

Exposure Mitigation Pathway

G Start Start: N-(3-aminophenyl)furan-3-carboxamide Handling Protocol PPE Don Required PPE (Nitrile Gloves, ANSI Goggles, FR Coat) Start->PPE Hood Verify Engineering Controls (Fume Hood Face Velocity: 80-100 fpm) PPE->Hood Weigh Weighing & Transfer (Use anti-static spatulas & boats) Hood->Weigh Spill Spill Occurs? Weigh->Spill CleanSpill Wet-wipe with IPA/Water Do NOT dry sweep Spill->CleanSpill Yes Decon Decontaminate Surfaces & Tools (IPA wipe -> Soap & Water) Spill->Decon No CleanSpill->Decon Waste Dispose as Hazardous Solid Waste (EPA-compliant incineration) Decon->Waste

Safe handling, spill response, and disposal workflow for N-(3-aminophenyl)furan-3-carboxamide.

Spill Response & Disposal Plan

Accidental Spill Protocol:

  • Isolate: Lower the fume hood sash to maximize containment.

  • Mitigate: Do NOT dry sweep. Dry sweeping aerosolizes the fine amide powder, bypassing dermal protection and directly challenging respiratory controls.

  • Clean: Cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust. Carefully scoop the wet mass into a compatible, sealable hazardous waste container.

Waste Disposal (P501 Compliance): N-(3-aminophenyl)furan-3-carboxamide must never be disposed of in standard municipal waste or washed down the sink.

  • Solid Waste: Place all contaminated weighing boats, gloves, and wipes into a designated, clearly labeled solid hazardous waste bin.

  • Destruction Method: High-temperature incineration is the only EPA-compliant method for disposing of aniline/furan derivatives, as it completely breaks down the nitrogenous and cyclic carbon structures, preventing environmental contamination and aquatic toxicity.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)furan-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminophenyl)furan-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.